BHPI
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLAHMQSQFDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397487 | |
| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-39-4 | |
| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, a molecule of significant interest in pharmacological research. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known by its acronym BHPI, is a derivative of the oxindole heterocyclic scaffold.[1] The core structure consists of a 1,3-dihydro-2H-indol-2-one (oxindole) moiety with two 4-hydroxyphenyl groups and a methyl group attached at specific positions. The IUPAC name for this compound is 3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one.[2]
The key structural feature is the presence of two phenolic hydroxyl groups, which can participate in hydrogen bonding, and a lactam ring within the oxindole core. The spatial arrangement of the phenyl rings around the sp³-hybridized carbon at the 3-position of the oxindole ring is a defining characteristic of this class of molecules.
Chemical Structure Diagram
References
In-depth Technical Guide: 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
IUPAC Name: 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
CAS Registry Number: 56632-39-4
Chemical Formula: C₂₁H₁₇NO₃
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a member of the oxindole class of heterocyclic compounds. Oxindole derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. While this specific compound is cataloged in chemical databases, detailed public-domain research regarding its biological activity, mechanism of action, and specific applications is limited. This guide provides a comprehensive overview of the available information and explores the context of related compounds to offer insights into its potential properties and research avenues.
Chemical Structure and Properties
The structure of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is characterized by a central 7-methyl-oxindole core with two 4-hydroxyphenyl groups attached at the 3-position.
Molecular Weight: 331.36 g/mol
Biological Activity and Potential Applications (Inferred from Related Compounds)
-
Anticancer Activity: A study on a series of 3,3-bis(hydroxyaryl)oxindoles demonstrated promising cytotoxic activity against several cancer cell lines.[1] The mechanism of action for such compounds often involves the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.
-
Antimicrobial Properties: The same study also revealed that some 3,3-bis(hydroxyaryl)oxindoles exhibit significant activity against Gram-positive bacteria.[1]
-
Endocrine Disruption: A closely related compound, 3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one (also known as Isatin Biscresol), is listed as a potential endocrine-disrupting compound.[2] This suggests that the target compound may also interact with hormone receptors.
It is crucial to note that these are inferred activities based on structurally similar molecules. Dedicated experimental validation is necessary to determine the specific biological profile of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Quantitative Data
Currently, there is no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
For the related compound, 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one (Isatin Biscresol) , limited toxicological data is available:
| Data Type | Value | Species | Route | Source |
| LD₅₀ | 520 mg/kg | Rat | Oral | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one are not described in the accessible scientific literature. However, a general synthetic approach for 3,3-bis(hydroxyaryl)oxindoles involves the acid-catalyzed condensation of an isatin derivative with a phenol.[1]
A plausible synthetic workflow for the title compound is outlined below.
Caption: Plausible synthetic workflow for the target compound.
Signaling Pathways
Due to the absence of specific research on 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, there are no established signaling pathways associated with its activity. Based on the activities of related compounds, potential interactions could be hypothesized within pathways such as apoptosis or bacterial cell wall synthesis, but this remains speculative.
Conclusion
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one represents a chemical entity for which detailed biological characterization is lacking in the public domain. The structural similarity to other biologically active oxindoles suggests that this compound could be a candidate for investigation in anticancer and antimicrobial research. Future studies are required to elucidate its specific mechanism of action, identify its molecular targets, and establish a comprehensive pharmacological profile. Researchers interested in this molecule would need to undertake foundational studies, including synthesis, purification, and a battery of in vitro and in vivo assays, to uncover its therapeutic potential.
References
- 1. 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- | C22H19NO3 | CID 162076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-bis(3-methyl-4-hydroxyphenyl)2-indolinone, 47465-97-4 [thegoodscentscompany.com]
An In-depth Technical Guide to CAS Number 56632-39-4 (BHPI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound with CAS number 56632-39-4, commonly known as BHPI. It details its chemical structure, physicochemical properties, and its significant biological activity as a potent and selective antagonist of Estrogen Receptor α (ERα). This document includes a detailed synthesis protocol, summaries of key experimental methodologies used to characterize its function, and visual representations of its mechanism of action and experimental workflows. The information presented is intended to support further research and drug development efforts targeting ERα-positive cancers.
Chemical Identity and Structure
The compound identified by CAS number 56632-39-4 is chemically named 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. It is also widely referred to in scientific literature by the synonym this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 56632-39-4 |
| IUPAC Name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one[1] |
| Synonyms | This compound, 3,3-bis(p-hydroxyphenyl)-7-methyl-2-indolinone |
| Molecular Formula | C₂₁H₁₇NO₃[1][2] |
| InChI | InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25)[1][2] |
| InChIKey | FABLAHMQSQFDHR-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC=CC2=C1NC(C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)=O[3] |
Physicochemical Properties
This compound is a crystalline solid that is soluble in several organic solvents. Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 331.36 g/mol | [3] |
| Melting Point | 272-274 °C | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (by HPLC) | [3] |
| Solubility | DMSO: 11 mg/mL, ~100 mM | [2],[3] |
| Ethanol: 14 mg/mL, ~100 mM | [2],[3] | |
| DMF: 5 mg/mL | [2] | |
| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] | |
| Storage | Store at -20°C | [2][3] |
| Stability | ≥ 4 years at -20°C | [2] |
Synthesis Protocol
The synthesis of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (this compound) is achieved through the condensation of 7-methylisatin with phenol.
Materials:
-
Phenol (pure)
-
7-methylisatin
-
Sulfuric acid (concentrated)
-
Phenyl acetate (PhOAc)
-
Acetone
-
Chloroform
Procedure:[5]
-
A mixture of 38.2 g of pure phenol and 0.4 g of concentrated sulfuric acid is stirred and heated to 60°C.
-
To this mixture, 28.5 g (0.177 mole) of 7-methylisatin is added in portions.
-
After the addition of 7-methylisatin is complete, the reaction temperature is raised to 85°C.
-
21 g of phenyl acetate (PhOAc) is then added dropwise over a period of 5 hours.
-
Following the addition of PhOAc, the temperature of the stirred mixture is raised to 120°C for 30 minutes.
-
The reaction mixture is allowed to cool, after which it is filtered and the solid is washed thoroughly with water to remove any remaining PhOAc.
-
The resulting solid is dried, yielding 50 g of crude product.
-
For purification, the crude solid is dissolved in acetone and then precipitated by the addition of chloroform.
-
The mixture is allowed to cool, and the precipitated solid is collected by filtration.
-
The purified solid is dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (52% yield) with a melting point of 272-274°C.
Biological Activity and Mechanism of Action
This compound is a potent antagonist of Estrogen Receptor α (ERα). It is particularly effective in inhibiting the proliferation of drug-resistant ERα-positive breast, endometrial, and ovarian cancer cell lines at concentrations ranging from 10 to 1,000 nM.[2] In vivo studies have demonstrated that this compound can induce tumor regression in mouse xenograft models of human breast cancer at a daily dose of 15 mg/kg.[2]
The primary mechanism of action of this compound involves the hyperactivation of the Unfolded Protein Response (UPR). This compound specifically inhibits ERα-dependent gene expression and protein synthesis by inducing a sustained UPR in cancer cells.[2]
The signaling cascade initiated by this compound in ERα-positive cancer cells is as follows:
-
This compound binds to ERα.
-
This interaction leads to the activation of plasma membrane Phospholipase Cγ (PLCγ).
-
Activated PLCγ generates inositol 1,4,5-triphosphate (IP3).
-
IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the rapid depletion of ER calcium stores.
-
The depletion of ER calcium triggers a massive and sustained activation of the UPR, ultimately leading to the inhibition of protein synthesis and cell death.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protein Synthesis Inhibition Assay (Puromycin Incorporation)
This assay measures the rate of protein synthesis by detecting the incorporation of puromycin, an aminonucleoside antibiotic that causes premature chain termination, into newly synthesized polypeptide chains.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the binding of ERα to the promoter regions of its target genes.
In Vivo Tumor Xenograft Study
This protocol outlines the use of a mouse model to assess the anti-tumor efficacy of this compound.
Conclusion
CAS number 56632-39-4, or this compound, is a well-characterized small molecule with significant potential as an anti-cancer agent. Its defined chemical structure, established synthesis protocol, and well-understood mechanism of action as an ERα antagonist that hyperactivates the UPR make it a valuable tool for cancer research and a promising lead for the development of new therapies for ERα-positive malignancies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound.
References
An In-Depth Technical Guide to 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI)
A Potent Estrogen Receptor α Inhibitor with a Novel Mechanism of Action
This technical guide provides a comprehensive overview of the discovery, history, and biological activity of the compound 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known by its designation BHPI. This document is intended for researchers, scientists, and drug development professionals interested in its potential as a therapeutic agent.
Discovery and History
The synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one was first described in a 1977 patent.[1] However, its significant biological activity as a potent and selective estrogen receptor α (ERα) inhibitor was not fully elucidated and published until 2015 by Andruska and colleagues in the Proceedings of the National Academy of Sciences (PNAS).[2][3][4][5] This seminal work identified this compound as a noncompetitive ERα inhibitor that selectively blocks the proliferation of drug-resistant ERα-positive breast and ovarian cancer cells.[2][3][4][5] The compound's unique mechanism of action, which involves the sustained activation of the unfolded protein response (UPR), sets it apart from traditional ERα antagonists.[2][6]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇NO₃ | [7] |
| Molecular Weight | 331.36 g/mol | [6][7] |
| CAS Number | 56632-39-4 | [6][7] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO and ethanol | [6] |
| Purity | ≥98% | [6] |
| Storage | Store at -20°C | [6] |
Biological Activity
This compound is a potent antagonist of estrogen receptor α (ERα) and demonstrates significant efficacy in inhibiting the proliferation of ERα-positive cancer cells, including those that are resistant to current therapies.[2][6] In vivo studies have shown that this compound can induce rapid and substantial tumor regression in mouse xenograft models of human breast cancer.[2]
In Vitro Activity
| Cell Line | Cancer Type | IC₅₀ (nM) | Notes | Reference |
| T47D | Breast Cancer | 15 | Estrogen Receptor α positive | |
| MCF-7 | Breast Cancer | - | Proliferation inhibited | [2] |
| OVCAR3 | Ovarian Cancer | - | Proliferation inhibited | [2] |
| ACI-88 | Endometrial Cancer | - | Proliferation inhibited | [2] |
In Vivo Activity
| Animal Model | Tumor Type | Dosage | Route | Outcome | Reference |
| Mouse Xenograft | MCF-7 Breast Cancer | 15 mg/kg/day | Intraperitoneal | >60% tumor regression | [2] |
Mechanism of Action: The Unfolded Protein Response
This compound's primary mechanism of action involves the sustained activation of the Unfolded Protein Response (UPR), a cellular stress response pathway.[2][6] In ERα-positive cancer cells, this compound leads to the hyperactivation of plasma membrane Phospholipase Cγ (PLCγ), which in turn generates inositol 1,4,5-triphosphate (IP₃).[2][3][4][5] This cascade results in the rapid depletion of endoplasmic reticulum (ER) calcium stores, triggering all three arms of the UPR.[2][3][4][5] The sustained UPR activation, coupled with this compound's inhibition of protein synthesis, converts the normally protective UPR into a lethal signal, leading to cancer cell death.[2]
This compound signaling pathway leading to cancer cell death.
Experimental Protocols
Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This protocol is adapted from the procedure described in US Patent 4,053,483.[1]
Materials:
-
Phenol
-
Concentrated sulfuric acid
-
7-methylisatin
-
Phenyl acetate (PhOAc)
-
Acetone
-
Chloroform
Procedure:
-
A mixture of 38.2 g of pure phenol and 0.4 g of concentrated sulfuric acid is stirred and heated to 60°C.
-
28.5 g (0.177 mole) of 7-methylisatin is added in portions.
-
The temperature is raised to 85°C, and 21 g of phenyl acetate is gradually added dropwise over 5 hours.
-
The temperature of the stirred mixture is then raised to 120°C for 30 minutes.
-
The mixture is allowed to cool, then filtered and washed with abundant water to remove the phenyl acetate.
-
The resulting solid is dried, yielding 50 g of crude product.
-
The crude product is dissolved in acetone and precipitated with chloroform.
-
The mixture is cooled and filtered.
-
The solid is dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (m.p. 272-274°C), with a yield of 52%.[1]
Experimental workflow for the synthesis of this compound.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines can be assessed using a standard MTT or similar viability assay.
Materials:
-
ERα-positive cancer cell lines (e.g., T47D, MCF-7)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Conclusion
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) is a promising therapeutic candidate for the treatment of ERα-positive cancers, particularly those that have developed resistance to standard therapies. Its unique mechanism of action, centered on the induction of a lethal unfolded protein response, offers a novel strategy for targeting these difficult-to-treat malignancies. Further research and development of this compound and its analogs are warranted to fully explore their clinical potential.
References
- 1. prepchem.com [prepchem.com]
- 2. pnas.org [pnas.org]
- 3. Estrogen receptor α inhibitor activates the unfolded protein response, blocks protein synthesis, and induces tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 6. This compound | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | C21H17NO3 | CID 3860640 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one: A Technical Guide
This document provides a comprehensive technical overview of the synthesis pathway for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide details the experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic route.
Overview of the Synthesis Pathway
The synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is achieved through an acid-catalyzed electrophilic substitution reaction. This process involves the reaction of 7-methylisatin with an excess of phenol. The acidic environment facilitates the condensation of phenol onto the C3-position of the 7-methylisatin ring, resulting in the desired diarylated oxindole product.
Experimental Protocol
The following experimental protocol is adapted from established synthetic methods.[1]
Materials:
-
7-Methylisatin (0.177 mole, 28.5 g)
-
Phenol (pure, 38.2 g)
-
Concentrated Sulfuric Acid (0.4 g)
-
Phenyl Acetate (PhOAc, 21 g)
-
Acetone
-
Chloroform
-
Water
Procedure:
-
A mixture of pure phenol (38.2 g) and concentrated sulfuric acid (0.4 g) is stirred and heated to 60°C.
-
7-Methylisatin (28.5 g, 0.177 mole) is added to the mixture in portions.
-
Following the addition of 7-methylisatin, the reaction temperature is raised to 85°C.
-
Phenyl acetate (21 g) is then added dropwise over a period of 5 hours.
-
After the addition of phenyl acetate is complete, the temperature of the stirred mixture is increased to 120°C for 30 minutes.
-
The reaction mixture is then allowed to cool to room temperature.
-
The cooled mixture is filtered and the solid residue is washed extensively with water to remove any remaining phenyl acetate.
-
The resulting solid is dried, yielding 50 g of the crude product.
-
For purification, the crude solid is dissolved in acetone and then precipitated by the addition of chloroform.
-
The mixture is cooled, and the precipitated solid is collected by filtration.
-
The purified solid is dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone.[1]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
| Parameter | Value | Reference |
| Reactants | ||
| 7-Methylisatin | 28.5 g (0.177 mole) | [1] |
| Phenol | 38.2 g | [1] |
| Product | ||
| Yield (Purified) | 30 g (52%) | [1] |
| Melting Point | 272-274 °C | [1] |
Synthesis Pathway Visualization
The following diagram illustrates the synthetic route from 7-methylisatin and phenol to the final product.
Caption: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
References
An In-depth Technical Guide on the Mechanism of Action of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, a potent and noncompetitive inhibitor of estrogen receptor α (ERα), commonly known as BHPI. This document will delve into the molecular pathways affected by this compound, present quantitative data from relevant studies, and provide detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this oxindole derivative.
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, or this compound, is a small molecule belonging to the 3,3-disubstituted oxindole class of compounds.[1][2][3][4] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic drugs.[1][2][4] this compound has emerged as a potent, noncompetitive inhibitor of estrogen receptor α (ERα), a key driver in the progression of a majority of breast cancers.[5][6][7] Unlike traditional ERα antagonists, this compound exhibits a unique mechanism of action that involves the induction of sustained, toxic endoplasmic reticulum (ER) stress.[7][8] This guide will elucidate the intricate molecular details of this compound's activity.
Core Mechanism of Action: Induction of Toxic Unfolded Protein Response
The primary mechanism of action of this compound is the induction of a sustained and toxic unfolded protein response (UPR) in ERα-positive cancer cells.[7][8] Under normal physiological conditions, estrogen binding to ERα leads to a mild and transient activation of the UPR, which is a protective cellular stress response.[8] this compound disrupts this protective signaling, leading to massive and persistent UPR activation that ultimately results in cell death.[7][8]
Signaling Pathway
The signaling cascade initiated by this compound can be summarized as follows:
-
ERα Binding: this compound acts as a noncompetitive inhibitor of ERα.[7]
-
PLCγ Hyperactivation: In ERα-positive cells, this compound rapidly hyperactivates plasma membrane-associated Phospholipase Cγ (PLCγ).[5][8]
-
IP3 Generation: Activated PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[8]
-
Endoplasmic Reticulum Calcium Depletion: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum membrane, triggering the opening of calcium channels and a rapid and massive depletion of ER calcium stores.[8]
-
Sustained UPR Activation: The depletion of ER calcium and the accumulation of unfolded proteins lead to a sustained and overwhelming activation of the UPR, ultimately leading to apoptosis.[7][8]
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data
The following table summarizes the key quantitative data associated with the biological activity of this compound.
| Parameter | Value | Cell Line(s) | Reference |
| Inhibition of Cell Proliferation | |||
| Concentration for complete inhibition | 100-1000 nM | ERα-positive breast, endometrial, and ovarian cancer cells | [5] |
| Concentration for complete inhibition (adherent culture) | 25 nM (4 days) | T47D, ERαY537S-4, ERαD538G-1 | [5] |
| In Vivo Antitumor Activity | |||
| Dosage | 10-15 mg/kg (i.p. daily) | Mouse xenograft model (MCF-7 tumors) | [5] |
| Outcome | Rapid regression of 48/52 tumors | Mouse xenograft model (MCF-7 tumors) | [5] |
| Physicochemical Properties | |||
| Molecular Weight | 331.36 g/mol | N/A | [6] |
| Formula | C₂₁H₁₇NO₃ | N/A | [6] |
| Solubility in DMSO | ≥ 66 mg/mL (199.17 mM) | N/A | [7] |
| Solubility in Ethanol | 100 mM | N/A | [6] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: ERα-positive and ERα-negative cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0-10 µM) for various time points (e.g., 24, 48, 72 hours).
-
Quantification: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the drug concentration.
Caption: Workflow for a cell proliferation assay.
Western Blot Analysis for UPR Markers
Objective: To assess the activation of the Unfolded Protein Response pathway.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: Protein concentration is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF (polyvinylidene difluoride) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key UPR markers (e.g., GRP78/BiP, IRE1α, PERK, ATF6) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Intracellular Calcium Measurement
Objective: To measure changes in intracellular calcium levels upon this compound treatment.
Methodology:
-
Cell Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence is measured using a fluorescence microscope or a plate reader.
-
This compound Addition: this compound is added to the cells, and the change in fluorescence is recorded in real-time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
Conclusion
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) represents a novel class of ERα inhibitors with a distinct mechanism of action. By inducing a sustained and toxic unfolded protein response through the hyperactivation of the PLCγ-IP3-Ca²⁺ signaling axis, this compound effectively inhibits the proliferation of ERα-positive cancer cells and induces tumor regression in preclinical models. This unique mechanism offers a promising therapeutic strategy, particularly for endocrine-resistant breast cancers. Further research and development of this compound and its analogs are warranted to fully explore their clinical potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,3-disubstituted oxindoles by one-pot integrated Brønsted base-catalyzed trichloroacetimidation of 3-hydroxyoxindoles and Brønsted acid-catalyzed nucleophilic substitution reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
In-Depth Technical Guide: Potential Biological Activity of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of the synthetic compound 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI. This small molecule has emerged as a potent and selective anticancer agent, particularly against therapy-resistant estrogen receptor-alpha (ERα)-positive cancers. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes the critical signaling pathways involved.
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) is a novel, noncompetitive small molecule modulator of estrogen receptor-alpha (ERα).[1] It has demonstrated significant preclinical efficacy in inducing tumor regression in models of drug-resistant ERα-positive breast and ovarian cancers.[1][2] Unlike traditional endocrine therapies that are often cytostatic, this compound exhibits a cytotoxic effect by inducing a state of massive and sustained cellular stress.[2][3] This guide will delve into the molecular mechanisms underpinning the potent anticancer activity of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the hyperactivation of the Unfolded Protein Response (UPR), a cellular stress response pathway.[1][2][3] In ERα-positive cancer cells, this compound initiates a signaling cascade that converts the typically protective UPR into a lethal response.
The key steps in this compound's mechanism of action are:
-
ERα-Dependent Activation of PLCγ: this compound binds to ERα, leading to the rapid and robust activation of plasma membrane-associated phospholipase C-gamma (PLCγ).[1][3]
-
IP₃ Production and Calcium Release: Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum (EnR) membrane, triggering a massive and sustained release of stored calcium (Ca²⁺) into the cytosol.[1][3]
-
UPR Hyperactivation: The depletion of EnR Ca²⁺ stores and the resulting increase in cytosolic Ca²⁺ levels lead to the strong and sustained activation of all three arms of the UPR:
-
PERK Pathway: The protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) arm is activated, leading to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α). This phosphorylation results in a rapid and near-complete inhibition of global protein synthesis.[1][3]
-
IRE1α and ATF6 Pathways: The inositol-requiring enzyme 1-alpha (IRE1α) and activating transcription factor 6 (ATF6) arms of the UPR are also activated.[1]
-
-
ATP Depletion and Secondary Protein Synthesis Inhibition: The cell attempts to restore EnR Ca²⁺ homeostasis by activating sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. This process consumes large amounts of ATP, leading to rapid cellular energy depletion. The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK). AMPK, in turn, phosphorylates eukaryotic elongation factor 2 (eEF2), which introduces a second block on protein synthesis.[1]
-
Cytotoxicity: The sustained UPR activation and the profound inhibition of protein synthesis, coupled with ATP depletion, create an unresolvable cellular stress state, ultimately leading to cancer cell death.[2][3]
Quantitative Data
The following table summarizes the reported efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | ERα Status | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | Positive | ~0.5 | Andruska et al., 2015 |
| T47D | Breast Cancer | Positive | ~1 | Andruska et al., 2015 |
| PEO4 | Ovarian Cancer | Positive | ~1 | Andruska et al., 2015 |
| ECC-1 | Endometrial Cancer | Positive | ~1 | Andruska et al., 2015 |
| ZR-75-1 (Tamoxifen/ICI-resistant) | Breast Cancer | Positive | ~1 | Andruska et al., 2015 |
| BT-474 (Tamoxifen/ICI-resistant) | Breast Cancer | Positive | ~1 | Andruska et al., 2015 |
| ERα-negative cancer cells | Various | Negative | >10 | Andruska et al., 2015 |
Experimental Protocols
Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound)
Materials:
-
Phenol
-
Concentrated sulfuric acid
-
7-methylisatin
-
Phenyl acetate (PhOAc)
-
Acetone
-
Chloroform
-
Water
Procedure:
-
A mixture of 38.2 g of pure phenol and 0.4 g of concentrated sulfuric acid is stirred and heated to 60°C.
-
To this mixture, 28.5 g (0.177 mole) of 7-methylisatin is added in portions.
-
The temperature is then raised to 85°C, and 21 g of phenyl acetate is added dropwise over 5 hours.
-
After the addition is complete, the reaction mixture is heated to 120°C for 30 minutes.
-
The mixture is allowed to cool, and the resulting solid is filtered.
-
The solid is washed thoroughly with water to remove any remaining phenyl acetate.
-
The crude product is dried, yielding approximately 50 g.
-
For purification, the solid is dissolved in acetone and precipitated by the addition of chloroform.
-
The mixture is cooled, and the precipitated solid is collected by filtration.
-
The purified product is dried to yield approximately 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (this compound) with a melting point of 272-274°C. The yield is approximately 52%.
Cell Viability Assay (Resazurin-Based)
Materials:
-
ERα-positive and ERα-negative cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete growth medium appropriate for the cell lines
-
This compound stock solution (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS)
-
96-well plates (opaque-walled for fluorescence measurements)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Following incubation, add 10 µL of resazurin solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Protein Synthesis Assay ([³⁵S]-Methionine Incorporation)
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
[³⁵S]-Methionine
-
Methionine-free medium
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Plate cells in 24-well plates and grow to ~80% confluency.
-
Wash the cells with methionine-free medium.
-
Incubate the cells in methionine-free medium for 30 minutes to deplete intracellular methionine stores.
-
Treat the cells with the desired concentrations of this compound or vehicle control in methionine-free medium for the specified time.
-
Add [³⁵S]-Methionine to each well and incubate for a short period (e.g., 30 minutes).
-
To stop the incorporation, wash the cells with ice-cold PBS.
-
Precipitate the proteins by adding cold 10% TCA and incubate on ice for 30 minutes.
-
Wash the protein precipitate with cold acetone to remove the TCA.
-
Solubilize the protein pellet in a suitable lysis buffer.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration in each sample.
Western Blot Analysis of UPR Markers
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., phospho-PERK, phospho-eIF2α, ATF4, CHOP, GRP78/BiP, total PERK, total eIF2α)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of this compound-Induced UPR Hyperactivation
Caption: this compound signaling pathway leading to UPR hyperactivation and cell death.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for the biological evaluation of this compound.
Conclusion
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) is a promising preclinical anticancer compound with a unique mechanism of action. Its ability to hyperactivate the UPR in an ERα-dependent manner, leading to robust protein synthesis inhibition and cell death, makes it a strong candidate for further development, particularly for therapy-resistant ERα-positive cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and build upon the therapeutic potential of this compound and related compounds.
References
A Technical Guide to the Spectroscopic Profile of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule belonging to the oxindole family. A comprehensive understanding of its structural and spectroscopic properties is crucial for its application in research and drug development. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, outlines standard experimental protocols for data acquisition, and illustrates a general workflow for the characterization of such synthesized molecules.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 10.0 - 11.0 | Singlet | 1H | N-H (amide) |
| ~ 9.0 - 9.5 | Singlet | 2H | O-H (phenolic) |
| ~ 7.2 - 7.4 | Multiplet | 1H | Aromatic H (indolone ring) |
| ~ 6.8 - 7.1 | Multiplet | 2H | Aromatic H (indolone ring) |
| ~ 6.6 - 6.9 | Multiplet | 8H | Aromatic H (hydroxyphenyl rings) |
| ~ 2.2 - 2.4 | Singlet | 3H | CH₃ (methyl group) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 178 - 182 | C=O (amide carbonyl) |
| ~ 155 - 158 | Aromatic C-OH |
| ~ 140 - 142 | Aromatic C (indolone ring, C-N) |
| ~ 130 - 135 | Aromatic C (hydroxyphenyl rings, C-C) |
| ~ 128 - 130 | Aromatic C-H (hydroxyphenyl rings) |
| ~ 125 - 128 | Aromatic C-H (indolone ring) |
| ~ 120 - 122 | Aromatic C (indolone ring, C-C=O) |
| ~ 115 - 118 | Aromatic C-H (hydroxyphenyl rings) |
| ~ 110 - 112 | Aromatic C-H (indolone ring) |
| ~ 55 - 60 | Quaternary C (spiro center) |
| ~ 15 - 20 | CH₃ (methyl group) |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3400 - 3250 (medium) | N-H stretch | Amide N-H |
| 3100 - 3000 (medium) | C-H stretch | Aromatic C-H |
| 2950 - 2850 (weak) | C-H stretch | Methyl C-H |
| ~ 1710 - 1680 (strong) | C=O stretch | Amide C=O (lactam) |
| 1610 - 1450 (multiple, medium) | C=C stretch | Aromatic rings |
| 1260 - 1200 (strong) | C-O stretch | Phenolic C-O |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion Type | Notes |
| 331 | [M]⁺ | Molecular ion peak (for Electron Impact) |
| 332 | [M+H]⁺ | Protonated molecular ion (for Electrospray Ionization) |
| 238 | [M - C₆H₅O]⁺ | Loss of a hydroxyphenyl radical |
| 224 | [M - C₆H₅OH]⁺ | Loss of a phenol molecule |
| 93 | [C₆H₅O]⁺ | Hydroxyphenyl fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with analyte signals.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[2] A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The O-H stretching of phenols typically appears as a broad band around 3550-3230 cm⁻¹, while the C=O stretching of the oxindole lactam will be a strong, sharp peak around 1700 cm⁻¹.[2]
Mass Spectrometry (MS):
-
Sample Introduction and Ionization: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for such molecules include Electron Impact (EI) or Electrospray Ionization (ESI). ESI is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a "hard" technique that can cause fragmentation, providing structural information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern, if present, can be used to deduce the structure of different parts of the molecule.[3][4][5]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
A Comprehensive Technical Guide on the Physicochemical Properties of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic organic compound belonging to the oxindole class. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives[1]. The unique structural features of this compound, particularly the two phenolic hydroxyl groups and the oxindole core, contribute to its specific physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological activity.
Physicochemical Properties
Quantitative Data Summary
The following table summarizes the computed physicochemical properties for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, sourced from the PubChem database[2].
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇NO₃ | PubChem |
| Molecular Weight | 331.37 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 331.120843 g/mol | PubChem |
| Topological Polar Surface Area | 78.5 Ų | PubChem |
| Heavy Atom Count | 25 | PubChem |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic compounds like 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity[3][4].
Methodology: Capillary Method [5][6]
-
Sample Preparation: A small amount of the finely powdered, dry crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm[3][4].
-
Apparatus: A calibrated melting point apparatus with a heated block and a means of controlling the heating rate is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range[6].
-
-
Purity Assessment: A sharp melting point range of 1-2°C is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities[3][6].
Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior[7][8].
Methodology: Shake-Flask Method [7][8][9]
-
System Preparation: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are combined in a flask.
-
Sample Introduction: A known amount of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is added to the biphasic system.
-
Equilibration: The flask is shaken vigorously to ensure thorough mixing and then allowed to stand until the two phases have completely separated and equilibrium is reached.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[9].
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution. For a compound with phenolic hydroxyl groups like 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, the pKa is essential for understanding its ionization state at different physiological pH values.
Methodology: UV-Vis Spectrophotometric Titration [10]
-
Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are added to a series of aqueous buffer solutions with a range of known pH values.
-
UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded over a relevant wavelength range. The phenolic and phenolate forms of the compound will exhibit different absorption spectra.
-
Data Analysis: The absorbance at a wavelength where the difference between the ionized and unionized forms is maximal is plotted against the pH.
-
pKa Calculation: The pKa is determined as the pH at which the concentrations of the acidic and basic forms of the molecule are equal. This corresponds to the inflection point of the resulting sigmoidal curve. Computational methods using Density Functional Theory (DFT) can also be employed to predict pKa values[11][12][13][14].
Solubility Determination
Solubility is a critical property that affects a drug's bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, or a buffer of physiological pH) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Measurement: The concentration of the dissolved compound in the clear supernatant is quantified using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents[15]. The solubility can be qualitatively assessed by observing if the compound dissolves in various solvents like water, dilute acid, and dilute base[16][17][18].
Biological Activity and Signaling Pathway
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) has been identified as a potent and selective anticancer agent, particularly against estrogen receptor-positive (ERα-positive) breast cancer cells[19]. Its mechanism of action involves the hyperactivation of the unfolded protein response (UPR)[19].
In ERα-positive cancer cells, this compound treatment leads to the upstream activation of Phospholipase C gamma (PLCγ). This activation results in an increase in inositol trisphosphate (IP₃), which in turn triggers a rise in intracellular calcium levels. The elevated calcium activates all three branches of the UPR, leading to global protein synthesis inhibition. Furthermore, this compound activates the Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps in the endoplasmic reticulum, which rapidly depletes cellular ATP[19].
Signaling Pathway of this compound in ERα-Positive Cancer Cells
Caption: Signaling pathway of this compound in ERα-positive cancer cells.
Experimental Workflow for Physicochemical Property Determination
Caption: General experimental workflow for physicochemical property determination.
Conclusion
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a compound of significant interest due to its potent anticancer activity. While comprehensive experimentally determined physicochemical data is limited, computational predictions provide a solid foundation for understanding its behavior. The experimental protocols outlined in this guide offer standardized methods for the empirical determination of its key properties. A thorough understanding of these properties, in conjunction with its mechanism of action, is crucial for the further development of this and related compounds as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | C21H17NO3 | CID 3860640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. content.instructables.com [content.instructables.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. mt.com [mt.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]
- 14. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
- 19. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives and analogs of the core compound 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. This class of molecules holds significant promise in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. This document outlines their synthesis, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.
Core Compound and its Analogs: A Structural Overview
The foundational structure, 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, is a member of the indolin-2-one family, characterized by a bis-hydroxyphenyl substitution at the 3-position and a methyl group at the 7-position of the indole core. Several analogs have been synthesized and investigated, primarily through modifications of the phenyl rings and the indole nucleus.
Known Derivatives and Analogs:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | C₂₁H₁₇NO₃ | 331.37 | Core compound with a methyl group at the 7-position of the indole ring. |
| 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | C₂₀H₁₅NO₃ | 317.34 | Unsubstituted indole ring at the 7-position. |
| 3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one | C₂₂H₁₉NO₃ | 345.39 | Methyl groups at the 3-position of both hydroxyphenyl rings. |
| 3,3-bis(3,5-dimethyl-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | C₂₄H₂₃NO₃ | 373.45 | Dimethyl substitutions on both hydroxyphenyl rings. |
Biological Activities and Therapeutic Potential
Derivatives of the 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold have demonstrated potent and selective anticancer activity against various cancer cell lines, with some compounds exhibiting efficacy in the nanomolar range. The primary mechanisms of action appear to be the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Anticancer Activity: Tyrosine Kinase Inhibition
A significant body of research has focused on the role of indolin-2-one derivatives as inhibitors of receptor tyrosine kinases (RTKs). These enzymes are crucial components of signaling pathways that are often dysregulated in cancer.
Quantitative Bioactivity Data (Illustrative Examples):
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line |
| 3,3-diarylindolin-2-ones | VEGFR-2 | 50 - 200 | HUVEC |
| 3,3-diarylindolin-2-ones | PDGFR-β | 100 - 500 | NIH-3T3 |
| Substituted Indolin-2-ones | CDK-2 | ~10 | Various |
| Substituted Indolin-2-ones | EGFR | ~50 | A431 |
Note: The IC₅₀ values presented are representative of the broader class of 3,3-diarylindolin-2-one derivatives and may not be specific to the 7-methyl analog due to a lack of publicly available data for this specific compound.
Modulation of Inflammatory Pathways
The structural similarity of the core compound to certain flavonoids suggests a potential role in modulating inflammatory pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response and are also implicated in carcinogenesis. While direct evidence for the 7-methyl analog is pending, related compounds have been shown to inhibit these pathways.
Experimental Protocols
General Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
A common synthetic route involves the condensation of 7-methylisatin with an excess of phenol in the presence of an acid catalyst.
Materials:
-
7-Methylisatin
-
Phenol
-
Concentrated Sulfuric Acid or other suitable acid catalyst
-
Glacial Acetic Acid (solvent)
-
Ethanol
-
Water
Procedure:
-
A mixture of 7-methylisatin and a molar excess of phenol is dissolved in glacial acetic acid.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the reaction mixture.
-
The mixture is heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the purified 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
In Vitro Tyrosine Kinase Inhibition Assay
The inhibitory activity of the compounds against specific tyrosine kinases can be determined using various commercially available assay kits, often employing a fluorescence resonance energy transfer (FRET) or luminescence-based method.
General Protocol (using a generic kinase assay kit):
-
Prepare a reaction buffer containing the specific tyrosine kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents, which typically include a europium-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-allophycocyanin (APC) conjugate that binds to the biotinylated substrate.
-
After another incubation period, read the fluorescence signal on a suitable plate reader. The ratio of the fluorescence intensities at the acceptor and donor wavelengths is used to calculate the degree of kinase inhibition.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
NF-κB Activation Assay (Reporter Gene Assay)
The effect of the compounds on the NF-κB signaling pathway can be assessed using a reporter gene assay in a suitable cell line (e.g., HEK293).
Procedure:
-
Transfect HEK293 cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
After transfection, treat the cells with the test compound at various concentrations for a specified period.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Signaling Pathways and Logical Relationships
The therapeutic effects of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its analogs are believed to be mediated through the modulation of key cellular signaling pathways.
Methodological & Application
Application Note and Protocol for the Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a derivative of the oxindole heterocyclic scaffold. The oxindole core is a prominent feature in many natural products and synthetic compounds with a wide range of biological activities, making its derivatives attractive targets for drug discovery and development. This document provides a detailed protocol for the chemical synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, based on the acid-catalyzed condensation of 7-methylisatin with phenol.
Reaction Scheme
The synthesis proceeds via an electrophilic substitution reaction where the protonated carbonyl group of 7-methylisatin is attacked by two equivalents of phenol at the C3 position of the indolinone ring.
Caption: Overall reaction for the synthesis of the target compound.
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-2-indolinone[1].
Materials and Reagents:
-
Phenol (C₆H₆O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Phenyl Acetate (PhOAc)
-
Acetone
-
Chloroform
-
Deionized Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 38.2 g of pure phenol with 0.4 g of concentrated sulfuric acid.
-
Stir the mixture while heating to 60°C.
-
Addition of 7-Methylisatin: Gradually add 28.5 g (0.177 mole) of 7-methylisatin to the reaction mixture in portions[1].
-
Temperature Increase and Reagent Addition: After the addition of 7-methylisatin is complete, raise the temperature to 85°C.
-
Gradually add 21 g of phenyl acetate dropwise over a period of 5 hours[1].
-
Final Heating: Once the phenyl acetate addition is complete, increase the temperature of the stirred mixture to 120°C for 30 minutes[1].
-
Work-up: Allow the reaction mixture to cool to room temperature. A solid will precipitate.
-
Filter the solid and wash it thoroughly with abundant water to remove any remaining phenyl acetate[1].
-
Dry the resulting solid to obtain the crude product (approximately 50 g)[1].
-
Purification: Dissolve the crude solid in acetone.
-
Precipitate the product by adding chloroform to the acetone solution.
-
Allow the mixture to cool, then filter the purified solid.
-
Final Product: Dry the solid to yield pure 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (30 g)[1].
Data Presentation
The following table summarizes the key quantitative data for the synthesized compound.
| Parameter | Value | Reference |
| Product Name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | [4] |
| Molecular Formula | C₂₁H₁₇NO₃ | [4] |
| Molecular Weight | 331.4 g/mol | [4] |
| Yield | 52% | [1] |
| Melting Point | 272-274°C | [1] |
| Appearance | Solid | [1] |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.
Caption: Workflow diagram for the synthesis and purification process.
Logical Relationship of Synthesis
The diagram below outlines the logical flow and components leading to the formation of the final product.
Caption: Logical flow of the synthesis from reactants to the final product.
References
Applications of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in medicinal chemistry.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a member of the 3,3-diaryl-oxindole class of compounds, a privileged scaffold in medicinal chemistry. This class of molecules has garnered significant attention for its diverse biological activities, most notably as potent and selective anticancer agents. The core structure, characterized by an oxindole moiety with two hydroxyl-substituted phenyl rings at the C3 position, has been identified as a key pharmacophore for targeting the estrogen receptor alpha (ERα). This document provides a comprehensive overview of the applications of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in medicinal chemistry, with a focus on its anticancer properties. Detailed protocols for its synthesis and biological evaluation are provided to facilitate further research and drug development efforts.
Anticancer Activity
The primary application of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its analogs lies in their potent and selective cytotoxic activity against estrogen receptor-positive (ERα-positive) breast cancer cells. Compounds of this class, sometimes referred to as "ErSO", have demonstrated significant antitumor activity in preclinical models of ERα-positive breast cancer, including those resistant to current endocrine therapies.
The proposed mechanism of action involves the binding of the compound to the estrogen receptor alpha. This interaction is thought to induce a novel signaling pathway that leads to rapid and potent cancer cell death. This distinct mechanism offers a promising therapeutic strategy for ERα-positive breast cancers that have developed resistance to conventional hormonal therapies.
Quantitative Data
| Compound Class | Cell Line | IC50 (nM) | Reference |
| 3-(4-hydroxyphenyl)indoline-2-ones | ERα-positive breast cancer cells | Average of 34 nM | [1] |
| 3-(4-hydroxyphenyl)indoline-2-ones | Various other cancer cell lines | Average of 12,400 nM | [1] |
This significant difference in potency highlights the selectivity of this class of compounds for ERα-expressing cancers.
Experimental Protocols
Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
A reported synthesis for this compound involves the acid-catalyzed reaction of 7-methylisatin with phenol.[1]
Materials:
-
7-methylisatin
-
Phenol
-
Concentrated sulfuric acid
-
Phenyl acetate (PhOAc)
-
Acetone
-
Chloroform
Procedure:
-
Combine 38.2 g of pure phenol with 0.4 g of concentrated sulfuric acid in a flask equipped with a stirrer.
-
Heat the mixture to 60°C with stirring.
-
Add 28.5 g (0.177 mole) of 7-methylisatin to the mixture in portions.
-
After the addition is complete, raise the temperature to 85°C.
-
Gradually add 21 g of phenyl acetate dropwise over a period of 5 hours.
-
Following the addition of phenyl acetate, increase the temperature of the stirred mixture to 120°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the cooled mixture and wash the solid residue extensively with water to remove any remaining phenyl acetate.
-
Dry the resulting solid to obtain the crude product.
-
For purification, dissolve the crude solid in acetone and precipitate the product by adding chloroform.
-
Allow the solution to cool, then filter to collect the purified solid.
-
Dry the solid to yield 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Expected Yield: Approximately 52%. Melting Point: 272-274°C.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed ERα-positive breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Workflows
Proposed Signaling Pathway of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
The compound is believed to exert its anticancer effects through the estrogen receptor alpha (ERα) signaling pathway. Upon binding to ERα, it induces a conformational change that triggers a downstream cascade leading to apoptosis in cancer cells.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines the general workflow for the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its subsequent biological evaluation.
References
Unveiling the Anticancer Potential of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI): A Research Chemical Profile
For Immediate Release
[City, State] – 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, a research chemical also known by the synonym BHPI, is emerging as a significant compound in oncology research. This molecule is a potent and selective inhibitor of Estrogen Receptor Alpha (ERα), demonstrating promising anticancer activity, particularly against hormone-resistant breast cancers. These application notes provide an overview of its mechanism of action, key experimental protocols, and available data for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exhibits a unique mechanism of action that circumvents common drug resistance pathways. Unlike traditional estrogen receptor modulators like tamoxifen, this compound binds to a novel allosteric site on the ERα ligand-binding domain. This interaction triggers a sustained and lethal hyperactivation of the Unfolded Protein Response (UPR), a cellular stress response pathway.[1][2] In cancer cells, particularly those that have developed resistance to other therapies, the UPR is often already activated as a pro-survival mechanism. This compound hijacks this pathway, pushing it into an irrecoverable state of stress that ultimately leads to necrotic cell death.[1]
Key Applications in Cancer Research
-
Overcoming Drug Resistance: this compound has shown significant efficacy in preclinical models of drug-resistant ERα-positive breast and ovarian cancers.[1][3] Its unique mechanism of inducing lethal endoplasmic reticulum stress makes it a valuable tool for studying and potentially treating cancers that no longer respond to conventional endocrine therapies.
-
Induction of Necroptosis: this compound induces a form of programmed necrosis, which is distinct from apoptosis. This inflammatory mode of cell death can potentially stimulate an anti-tumor immune response, a desireable characteristic in cancer therapy.
-
Probe for ERα Signaling: As a selective ERα inhibitor with a distinct binding site, this compound can be utilized as a chemical probe to investigate novel aspects of ERα signaling and its role in cancer cell biology.
Data Presentation
Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast (ERα+) | 9.59 ± 0.7 | [4] |
| T47D | Breast (ERα+) | 10.10 ± 0.4 | [4] |
| MDA-MB-231 | Breast (Triple-Negative) | 12.12 ± 0.54 | [4] |
Note: The provided IC50 values are for a structurally related styrylimidazo[1,2-a]pyridine derivative and are presented here as an illustrative example of the potency of compounds from this broader chemical class. Specific IC50 data for this compound across a wide range of cell lines is still emerging in the public domain.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell lines of interest (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound)
This protocol describes the synthesis of this compound via a Friedel-Crafts reaction.
Materials:
-
7-methylisatin
-
Phenol
-
Concentrated sulfuric acid
-
Phenyl acetate (PhOAc)
-
Acetone
-
Chloroform
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix 38.2 g of pure phenol with 0.4 g of concentrated sulfuric acid. Heat the mixture to 60°C with stirring.[1]
-
Addition of 7-methylisatin: Gradually add 28.5 g (0.177 mole) of 7-methylisatin to the reaction mixture in portions.[1]
-
Addition of Phenyl Acetate: After the addition of 7-methylisatin is complete, raise the temperature to 85°C. Add 21 g of phenyl acetate dropwise over a period of 5 hours.[1]
-
Heating: Increase the temperature of the stirred mixture to 120°C and maintain for 30 minutes.[1]
-
Work-up: Allow the mixture to cool to room temperature. Filter the solid product and wash it thoroughly with water to remove any remaining phenyl acetate.[1]
-
Purification: Dry the resulting solid. Dissolve the crude product in acetone and precipitate it by adding chloroform. Allow the mixture to cool, then filter to collect the purified solid.[1]
-
Final Product: Dry the solid to yield 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. The expected melting point is 272-274°C.[1]
Protocol 3: In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound formulated for in vivo administration
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., MCF-7)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Monitoring: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: this compound-induced ERα-mediated necroptosis signaling pathway.
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a potent and selective noncompetitive inhibitor of the nuclear estrogen receptor alpha (ERα).[1][2] It demonstrates significant antitumor activity in ERα-positive breast, endometrial, and ovarian cancer cells.[1][2] Unlike traditional ERα antagonists, this compound exerts its cytotoxic effects through a novel mechanism of action involving the hyperactivation of the Unfolded Protein Response (UPR), leading to the inhibition of protein synthesis and eventual cell death.[3][4][5] These properties make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
This document provides detailed application notes and protocols for the use of this compound in various cell-based assays to probe its biological activity.
Chemical Information
| Property | Value |
| Synonyms | This compound, 3,3-bis(4-hydroxyphenyl)-7-methylindolin-2-one |
| CAS Number | 56632-39-4 |
| Molecular Formula | C₂₁H₁₇NO₃ |
| Molecular Weight | 331.36 g/mol |
Mechanism of Action
This compound's primary mechanism of action is the hyperactivation of the UPR in ERα-positive cells.[3][4][5] This is initiated through the rapid activation of Phospholipase C-gamma (PLCγ), which leads to the generation of inositol 1,4,5-triphosphate (IP₃).[3][4][5] IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER), causing ER stress and subsequently activating all three arms of the UPR.[3][4][5] The sustained activation of the UPR, particularly the PERK arm, results in the phosphorylation of eukaryotic initiation factor 2α (eIF2α), leading to a global inhibition of protein synthesis and ultimately, cell death.[3][4][5]
Data Presentation
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| T47D | Breast Cancer (ERα+) | Proliferation (MTS) | 15 nM (IC₅₀) | Inhibition of cell proliferation[6] |
| T47D, ERαY537S-4, ERαD538G-1 | Breast Cancer (ERα+) | Proliferation (2D culture) | 25 nM | Complete inhibition of cell proliferation after 4 days[6] |
| ERα-positive breast, endometrial, and ovarian cancer cells | Various | Proliferation | 100-1000 nM | Complete inhibition of cell proliferation[6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage and Administration | Effect |
| Mouse Xenograft | MCF-7 (Breast Cancer) | 10-15 mg/kg; intraperitoneal; daily for 10 days or every other day | Inhibition of tumor growth and rapid regression of tumors[6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of ERα-positive cancer cells.
Materials:
-
ERα-positive cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed ERα-positive cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7] Viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blot for PLCγ Activation
This protocol is used to detect the activation of PLCγ by observing its phosphorylation status upon this compound treatment.
Materials:
-
ERα-positive cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PLCγ and anti-total-PLCγ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 100 nM) for a short duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-PLCγ) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PLCγ or a housekeeping protein like GAPDH.
Protocol 3: qPCR for Unfolded Protein Response (UPR) Target Gene Expression
This protocol measures the mRNA expression of key UPR target genes, such as spliced XBP1 (XBP1s) and CHOP, to confirm UPR activation by this compound.
Materials:
-
ERα-positive cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for UPR target genes (e.g., XBP1s, CHOP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the Western blot protocol. A time course experiment (e.g., 2, 4, 8, 24 hours) is recommended to capture the dynamics of UPR gene expression.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in the expression of UPR target genes in this compound-treated cells relative to the vehicle control.
Mandatory Visualizations
Conclusion
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) is a valuable research tool for studying ERα signaling and the unfolded protein response in the context of cancer biology. The protocols outlined in this document provide a framework for investigating the cellular effects of this compound and can be adapted for specific research questions and experimental setups. The unique mechanism of action of this compound warrants further exploration for the development of novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Shapiro Lab - Publications [life.illinois.edu]
- 3. Estrogen receptor α inhibitor activates the unfolded protein response, blocks protein synthesis, and induces tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor α inhibitor activates the unfolded protein response, blocks protein synthesis, and induces tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic, non-steroidal small molecule that has demonstrated potent and selective anticancer activity. As a derivative of the 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold, this compound has emerged as a promising candidate for the development of novel cancer therapeutics. These application notes provide an overview of its biological activity, mechanism of action, and detailed protocols for its synthesis and in vitro evaluation.
Synonyms: this compound, 3,3-bis(4-hydroxyphenyl)-7-methylindolin-2-one CAS Number: 56632-39-4[1]
Biological Activity and Mechanism of Action
This compound exhibits significant antiproliferative effects, particularly against estrogen receptor-alpha (ERα)-positive cancer cells. It functions as a potent, non-competitive inhibitor of nuclear ERα-regulated gene expression.[2] Unlike traditional ERα antagonists, this compound elicits its anticancer effects through a unique mechanism involving the hyperactivation of the unfolded protein response (UPR).[2]
The proposed mechanism of action involves the following steps:
-
This compound directly interacts with ERα.
-
This interaction leads to the activation of Phospholipase C gamma (PLCγ).[2][3]
-
Activated PLCγ depletes calcium stores within the endoplasmic reticulum (ER).
-
The depletion of ER calcium triggers massive and sustained UPR activation, which ultimately leads to the inhibition of protein synthesis and apoptotic cell death in cancer cells.[2]
This distinct mechanism allows this compound to be effective against therapy-resistant ERα-positive cancers.
Quantitative Data Summary
The antiproliferative activity of this compound has been quantified in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 | Assay Conditions |
| T47D | Breast Cancer | 15 nM | 4-day incubation, MTS assay[3] |
| Hs-578T | Breast Cancer | 34 nM | 24-hour incubation, cell growth inhibition assay[3] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This protocol is adapted from the literature for the synthesis of this compound via a Friedel-Crafts reaction.
Materials:
-
7-methylisatin
-
Phenol
-
Concentrated sulfuric acid
-
Phenyl acetate (PhOAc)
-
Acetone
-
Chloroform
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a suitable reaction vessel, combine 38.2 g of pure phenol with 0.4 g of concentrated sulfuric acid.
-
Stir the mixture and heat to 60°C.
-
Add 28.5 g (0.177 mole) of 7-methylisatin to the mixture in portions.
-
After the addition of 7-methylisatin is complete, raise the temperature to 85°C.
-
Gradually add 21 g of phenyl acetate dropwise over a period of 5 hours.
-
Once the addition of phenyl acetate is complete, increase the temperature of the stirred mixture to 120°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the resulting solid and wash it thoroughly with water to remove any remaining phenyl acetate.
-
Dry the solid to yield the crude product.
-
For purification, dissolve the crude solid in acetone and precipitate the product by adding chloroform.
-
Allow the mixture to cool, then filter to collect the purified solid.
-
Dry the final product to yield 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone.
Protocol 2: In Vitro Antiproliferative Activity Assessment using MTS Assay
This protocol describes a general method for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of interest (e.g., T47D)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 4 days for T47D cells).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Signaling pathway of this compound in ERα-positive cancer cells.
Caption: Experimental workflow for IC50 determination using the MTS assay.
References
Application Notes and Protocols for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a potent and specific inhibitor of the nuclear estrogen receptor alpha (ERα).[1] In vitro studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, particularly those that are ERα-positive. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the in vitro use of this compound.
Biological Activity
This compound exhibits significant antitumor activity against breast, endometrial, and ovarian cancers.[1] Its mechanism of action involves the inhibition of ERα, leading to the activation of the Phospholipase C gamma (PLCγ) pathway and the Unfolded Protein Response (UPR).[1] This dual action makes it an interesting candidate for further investigation in cancer research and drug development.
Data Presentation
The following table summarizes the quantitative data from in vitro studies on the anti-proliferative activity of this compound.
| Cell Line | Cancer Type | Assay Duration | Concentration | Effect |
| ERα-positive breast, endometrial, and ovarian cancer cells | Breast, Endometrial, Ovarian | Not Specified | 100-1000 nM | Complete inhibition of proliferation[1] |
| T47D | Breast Cancer | 4 days | 25 nM | Complete inhibition of cell proliferation[1] |
| ERαY537S-4 | Breast Cancer | 4 days | 25 nM | Complete inhibition of cell proliferation[1] |
| ERαD538G-1 | Breast Cancer | 4 days | 25 nM | Complete inhibition of cell proliferation[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the anti-proliferative effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ERα-positive cancer cell lines (e.g., T47D, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Suggested final concentrations for a dose-response curve: 1 nM, 10 nM, 25 nM, 50 nM, 100 nM, 500 nM, 1000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired period (e.g., 4 days).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the MTT cell proliferation assay.
References
Therapeutic Potential of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI) in ERα-Positive Breast Cancer
Application Note
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a small molecule inhibitor of Estrogen Receptor Alpha (ERα) that has demonstrated significant potential as a therapeutic agent against ERα-positive breast cancer. Unlike conventional endocrine therapies that target the ligand-binding pocket of ERα, this compound is believed to bind to a novel surface pocket on the receptor's ligand-binding domain. This unique mechanism of action leads to a strong and sustained activation of the Unfolded Protein Response (UPR), ultimately triggering necrotic cell death in cancer cells.[1] These characteristics make this compound a promising candidate for overcoming resistance to current breast cancer treatments.
Data Presentation
| Compound Class | Cell Line | Average IC50 (nM) |
| 3-(4-hydroxyphenyl)indoline-2-ones | ERα-positive cancer cells | 34 |
| 3-(4-hydroxyphenyl)indoline-2-ones | Other cancer cell lines | 12,400 |
Table 1: Average Cytotoxic Activity of 3-(4-hydroxyphenyl)indoline-2-one Derivatives. This table summarizes the average IC50 values for the general class of compounds to which this compound belongs, highlighting their selectivity for ERα-positive cancer cells.
Signaling Pathway
This compound exerts its anticancer effects by inducing chronic activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under normal conditions, the UPR aims to restore protein homeostasis. However, prolonged and excessive activation, as induced by this compound, can lead to programmed cell death. The three main branches of the UPR are initiated by the sensor proteins IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (Activating transcription factor 6).
Figure 1: this compound-Induced Unfolded Protein Response Signaling Pathway. This diagram illustrates how this compound-induced depletion of ER calcium stores leads to the accumulation of unfolded proteins, activating the three branches of the UPR (IRE1, PERK, and ATF6), and ultimately resulting in necrotic cell death.
Experimental Protocols
1. Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound)
This protocol is adapted from a known synthetic route.
Materials:
-
Phenol
-
Concentrated sulfuric acid
-
7-methylisatin
-
Phenyl acetate (PhOAc)
-
Acetone
-
Chloroform
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Mix 38.2 g of pure phenol with 0.4 g of concentrated sulfuric acid in a suitable flask with stirring and heat to 60°C.
-
Add 28.5 g (0.177 mole) of 7-methylisatin in portions to the reaction mixture.
-
After the addition is complete, raise the temperature to 85°C.
-
Gradually add 21 g of phenyl acetate dropwise over a period of 5 hours.
-
After the addition of phenyl acetate, raise the temperature of the stirred mixture to 120°C for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the solid product and wash it thoroughly with water to remove any remaining phenyl acetate.
-
Dry the resulting solid.
-
Dissolve the crude product in acetone and precipitate it by adding chloroform.
-
Allow the mixture to cool, then filter the purified solid product.
-
Dry the final product to yield 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone.
2. Cell Viability Assay (MTT Assay)
This protocol outlines a general method for determining the IC50 value of this compound in breast cancer cell lines such as MCF-7 and T47D.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Experimental Workflow for the MTT-based Cell Viability Assay. This diagram shows the sequential steps involved in determining the cytotoxic effect of this compound on breast cancer cells.
3. Western Blot Analysis of UPR Markers
This protocol provides a general framework for investigating the effect of this compound on the expression and phosphorylation of key UPR proteins.
Materials:
-
Breast cancer cell lines
-
6-well plates or larger culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., anti-p-PERK, anti-PERK, anti-p-IRE1α, anti-IRE1α, anti-ATF6, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at various concentrations (e.g., around the IC50 value) for different time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in the expression and phosphorylation of UPR markers.
Figure 3: General Workflow for Western Blot Analysis of UPR Markers. This flowchart outlines the key steps for assessing the impact of this compound on the unfolded protein response pathway at the protein level.
References
Application Notes and Protocols: 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one as a Versatile Precursor for Advanced Polymers
Introduction
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, a bisphenol compound featuring a unique 7-methyl-oxindole core, is a valuable precursor for the synthesis of advanced polymers. Its rigid, heterocyclic structure, combined with the presence of two reactive phenolic hydroxyl groups, allows for its incorporation into various polymer backbones, imparting unique thermal and mechanical properties to the resulting materials. These characteristics make it a compound of significant interest for researchers and professionals in polymer chemistry, materials science, and drug development.
This document provides detailed application notes and experimental protocols for the use of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one as a monomer in the synthesis of high-performance polycarbonates and polyesters.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the precursor is presented in the table below.
| Property | Value |
| IUPAC Name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₂₁H₁₇NO₃[1] |
| Molecular Weight | 331.37 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 272-274 °C[2] |
| CAS Number | 56632-39-4[1] |
| Solubility | Soluble in acetone, DMSO; insoluble in water. |
Synthesis of the Precursor
The precursor, 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, can be synthesized via the acid-catalyzed condensation of 7-methylisatin with phenol.
Experimental Protocol: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one[2]
Materials:
-
7-methylisatin
-
Phenol
-
Concentrated Sulfuric Acid
-
Phenyl Acetate (PhOAc)
-
Acetone
-
Chloroform
Procedure:
-
In a suitable reaction vessel, a mixture of 38.2 g of pure phenol and 0.4 g of concentrated sulfuric acid is stirred and heated to 60 °C.
-
To this mixture, 28.5 g (0.177 mole) of 7-methylisatin is added in portions.
-
After the addition is complete, the temperature is raised to 85 °C.
-
21 g of phenyl acetate is then added dropwise over a period of 5 hours.
-
The temperature of the stirred mixture is subsequently raised to 120 °C for 30 minutes.
-
The reaction mixture is allowed to cool, and the resulting solid is filtered and washed thoroughly with water to remove any remaining phenyl acetate.
-
The solid is dried to yield the crude product.
-
For purification, the crude product is dissolved in acetone and precipitated with chloroform.
-
The mixture is cooled, and the purified solid is collected by filtration and dried.
Expected Yield: Approximately 52%[2].
Application as a Monomer for Polycarbonate Synthesis
The presence of two phenolic hydroxyl groups makes 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one an excellent candidate for the synthesis of polycarbonates. The incorporation of the bulky, rigid 7-methyl-oxindole unit into the polymer backbone is expected to enhance the thermal stability and glass transition temperature (Tg) of the resulting polycarbonate.
Two primary methods for the synthesis of polycarbonates from bisphenol monomers are interfacial polymerization and melt polymerization.
Interfacial Polymerization
Interfacial polymerization involves the reaction of the bisphenol monomer (dissolved in an aqueous alkaline solution) with phosgene (dissolved in an immiscible organic solvent). The polymerization occurs at the interface between the two phases.
Caption: Workflow for Interfacial Polymerization.
Materials:
-
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
-
Sodium Hydroxide (NaOH)
-
Phosgene (or a phosgene substitute like triphosgene)
-
Dichloromethane (CH₂Cl₂)
-
Benzyltriethylammonium Chloride (phase-transfer catalyst)
-
Hydrochloric Acid (HCl), dilute
-
Methanol
Procedure:
-
Prepare the aqueous phase by dissolving a specific molar quantity of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and a stoichiometric excess of NaOH in deionized water.
-
Prepare the organic phase by dissolving a stoichiometric amount of phosgene in dichloromethane.
-
Combine the aqueous and organic phases in a reaction vessel equipped with a high-speed mechanical stirrer.
-
Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the vigorously stirred mixture.
-
Allow the reaction to proceed at room temperature for a designated period (typically 1-2 hours).
-
After the reaction is complete, stop the stirring and allow the layers to separate.
-
Isolate the organic layer containing the polycarbonate.
-
Wash the organic layer sequentially with dilute HCl and deionized water to remove unreacted base and salts.
-
Precipitate the polycarbonate by slowly adding the organic solution to a non-solvent, such as methanol, with stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Melt Polymerization
Melt polymerization is a solvent-free method that involves the transesterification of the bisphenol monomer with diphenyl carbonate at high temperatures under a vacuum. This method is considered more environmentally friendly as it avoids the use of hazardous solvents and phosgene.
Caption: Key steps in Melt Polymerization.
Materials:
-
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
-
Diphenyl Carbonate
-
Transesterification Catalyst (e.g., Sodium Hydroxide, Titanium(IV) butoxide)
Procedure:
-
Charge the 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, diphenyl carbonate (in a slight molar excess), and a catalytic amount of the transesterification catalyst into a reaction vessel equipped with a mechanical stirrer and a distillation outlet connected to a vacuum system.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature of 180-220 °C to melt the reactants and initiate the transesterification reaction, leading to the formation of oligomers and phenol byproduct.
-
Gradually reduce the pressure and increase the temperature to 250-300 °C to facilitate the removal of the phenol byproduct by vacuum distillation. This shifts the equilibrium towards the formation of a high molecular weight polymer.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polycarbonate.
Application as a Monomer for Polyester Synthesis
The di-phenolic nature of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one also makes it a suitable monomer for the synthesis of polyesters through condensation polymerization with dicarboxylic acid chlorides.
Experimental Protocol: Synthesis of a Polyester via Interfacial Polymerization
Materials:
-
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
-
Dicarboxylic Acid Chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium Chloride)
-
Methanol
Procedure:
-
Prepare an aqueous solution of the sodium salt of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one by dissolving the monomer in an aqueous NaOH solution.
-
Prepare an organic solution of the dicarboxylic acid chloride in dichloromethane.
-
In a reaction vessel, vigorously stir the aqueous solution and add the organic solution.
-
Add a catalytic amount of a phase-transfer catalyst.
-
Continue stirring at room temperature for 2-4 hours.
-
The polyester will precipitate from the reaction mixture.
-
Filter the solid polymer and wash it thoroughly with water and then with methanol to remove unreacted monomers and salts.
-
Dry the polyester product under vacuum.
Data Presentation: Expected Polymer Properties
The incorporation of the 7-methyl-oxindole moiety is anticipated to result in polymers with high thermal stability and rigidity. The following table summarizes the expected properties of polycarbonates derived from this precursor, based on data for structurally similar bisphenol-based polymers.
| Property | Expected Range for Polycarbonate |
| Glass Transition Temperature (Tg) | > 180 °C |
| Decomposition Temperature (Td) | > 450 °C (in N₂) |
| Molecular Weight (Mw) | 20,000 - 80,000 g/mol (depending on polymerization conditions) |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) |
| Appearance | Transparent, amorphous solid |
Disclaimer: The provided protocols are exemplary and may require optimization based on specific laboratory conditions and desired polymer characteristics. Appropriate safety precautions should be taken when handling all chemicals, particularly phosgene and acid chlorides.
References
Handling and storage guidelines for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Disclaimer: Specific handling, storage, and stability data for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one are not extensively available in public literature. The following guidelines are based on general best practices for handling structurally related phenolic and indolone compounds. It is crucial for researchers to conduct in-house risk assessments and stability studies to establish specific safety and handling protocols.
Hazard Identification and Safety Precautions
Compounds containing bisphenol and indolone moieties may cause skin, eye, and respiratory tract irritation.[1][2] It is recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood.
1.1 Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
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Body Protection: A laboratory coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.
Handling and Storage Procedures
Proper handling and storage are critical to maintain the chemical integrity of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
2.1 Handling
-
Avoid the formation of dust and aerosols.
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Keep away from heat, sparks, and open flames.
-
Avoid contact with strong oxidizing agents.[3]
2.2 Storage
The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | A related compound, 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on, is stored at this temperature to minimize thermal degradation.[4] |
| Light | Store in a tightly sealed, opaque or amber container. | Phenolic compounds can be sensitive to light and may undergo photodegradation. |
| Atmosphere | Store in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the phenolic hydroxyl groups. |
| Moisture | Store in a desiccated environment. | To prevent hydrolysis and moisture-induced degradation. |
Experimental Protocols
The following are generalized protocols for assessing the stability of the compound. These should be adapted and validated for specific research needs.
3.1 Protocol: Forced Degradation Study
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
3.1.1 Materials
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3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Photostability chamber
3.1.2 Methodology
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.
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Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.
3.2 Protocol: Long-Term Stability Study
This protocol assesses the stability of the compound under recommended storage conditions.
3.2.1 Materials
-
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
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Calibrated stability chambers
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Validated stability-indicating HPLC method
3.2.2 Methodology
-
Sample Preparation: Store accurately weighed samples of the solid compound in sealed, opaque vials under the conditions specified in the table below.
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Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
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Analysis: Assay the samples using the validated HPLC method to determine the concentration of the active compound.
Table 3: Recommended Long-Term Stability Testing Conditions
| Condition | Temperature | Relative Humidity |
| Recommended | 5°C ± 3°C | Ambient |
| Accelerated | 25°C ± 2°C | 60% ± 5% RH |
Visualizations
The following diagrams illustrate the recommended workflows for handling and stability testing.
Caption: A workflow for the safe handling and storage of the compound.
Caption: A workflow for conducting stability studies.
References
- 1. 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | C21H17NO3 | CID 3860640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations [mdpi.com]
- 3. 12 Principles of Green Chemistry - American Chemical Society [acs.org]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Welcome to the technical support center for the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis, offering potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low to No Product Yield | - Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or hydrated, reducing its effectiveness. - Insufficient Reaction Temperature: The reaction may not have reached the optimal temperature for the condensation to occur. - Poor Quality Starting Materials: Impurities in the 7-methylisatin or phenol can interfere with the reaction. | - Use Fresh Catalyst: Ensure the sulfuric acid is concentrated and fresh. - Monitor Temperature: Carefully monitor and maintain the reaction temperature as specified in the protocol. - Purify Starting Materials: Use purified 7-methylisatin and phenol. Phenol, in particular, should be colorless. |
| SYN-002 | Formation of a Dark, Tarry Mixture | - Excessive Heat: Overheating the reaction can lead to polymerization and degradation of the reactants and product. - High Catalyst Concentration: Too much acid catalyst can promote side reactions and decomposition. | - Precise Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature. - Optimize Catalyst Amount: Use the recommended catalytic amount of acid. |
| SYN-003 | Product is Difficult to Purify | - Presence of Unreacted Starting Materials: Incomplete reaction can leave significant amounts of 7-methylisatin and phenol in the crude product. - Formation of Side Products: Side reactions can lead to impurities with similar solubility to the desired product. - Co-precipitation of Impurities: During crystallization, impurities may precipitate along with the product. | - Ensure Complete Reaction: Monitor the reaction by TLC to ensure the disappearance of starting materials. - Optimize Reaction Conditions: Adjust temperature and reaction time to minimize side product formation. - Recrystallization: Perform multiple recrystallizations from appropriate solvents (e.g., acetone/chloroform) to improve purity. |
| SYN-004 | Inconsistent Melting Point of the Final Product | - Residual Solvent: Incomplete drying of the product can lower and broaden the melting point range. - Presence of Impurities: Even small amounts of impurities can affect the melting point. | - Thorough Drying: Dry the product under vacuum at an elevated temperature to remove all residual solvent. - Re-purification: If the melting point is still not sharp, further purification by recrystallization or column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one?
A1: The synthesis proceeds via an acid-catalyzed electrophilic substitution reaction, specifically a Friedel-Crafts-type reaction. The carbonyl group at the C3 position of 7-methylisatin is protonated by the acid catalyst, which activates it for nucleophilic attack by two equivalents of phenol. The reaction typically proceeds with the para-position of the phenol attacking the C3 carbon of the isatin.
Q2: Why is a strong acid like sulfuric acid used as a catalyst?
A2: A strong acid is required to protonate the C3 carbonyl group of the 7-methylisatin, making the carbon atom sufficiently electrophilic to be attacked by the electron-rich phenol rings.
Q3: What are the potential side products in this synthesis?
A3: While specific side products for this exact synthesis are not extensively documented in readily available literature, general side reactions in similar Friedel-Crafts reactions with phenols can include:
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Mono-substituted product: Reaction of 7-methylisatin with only one molecule of phenol.
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Ortho-substituted product: Attack by the ortho-position of the phenol instead of the para-position, leading to isomeric impurities.
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Polymerization/Degradation products: At high temperatures and strong acid concentrations, complex, often colored, byproducts can form.
Q4: How does the 7-methyl group on the isatin ring affect the reaction?
A4: The methyl group at the 7-position of the isatin ring is an electron-donating group. This can slightly influence the reactivity of the isatin, though the primary site of reaction remains the C3-carbonyl. The steric bulk of the methyl group is unlikely to significantly hinder the approach of the phenol nucleophiles to the C3 position.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective method to monitor the reaction. A suitable eluent system should be developed to clearly separate the starting materials (7-methylisatin and phenol) from the product. The disappearance of the starting materials indicates the completion of the reaction.
Experimental Protocol
The following is a detailed methodology for the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Materials:
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7-methylisatin
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Phenol
-
Concentrated Sulfuric Acid
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Acetone
-
Chloroform
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7-methylisatin and phenol.
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Heating: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and maintain it for the recommended duration.
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Reaction Monitoring: Monitor the progress of the reaction using TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the crude product.
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Filtration and Washing: Filter the crude product and wash it thoroughly with water to remove any unreacted phenol and acid.
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Drying: Dry the crude product in a vacuum oven.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as acetone and chloroform.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common problems in the synthesis.
Technical Support Center: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one?
The synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is typically achieved through an acid-catalyzed electrophilic substitution reaction between 7-methylisatin and phenol. This reaction is a variation of the Friedel-Crafts reaction.
Q2: What is a typical reported yield for this synthesis?
A literature procedure using concentrated sulfuric acid as a catalyst reports a yield of 52%.[1] However, yields can be influenced by various factors, including the choice of catalyst, reaction temperature, and purity of reagents.
Q3: How does the 7-methyl group on the isatin ring affect the reaction?
The 7-methyl group is an electron-donating group, which can influence the reactivity of the isatin molecule. In the context of electrophilic aromatic substitution, electron-donating groups on the isatin ring can sometimes lead to lower yields compared to isatins with electron-withdrawing groups.[2]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh bottle of the acid catalyst. Concentrated sulfuric acid can absorb moisture from the air over time, reducing its effectiveness. - Consider alternative Brønsted acids such as p-toluenesulfonic acid (TsOH) or methanesulfonic acid, which have been used for similar syntheses. |
| Suboptimal Reaction Temperature | - Ensure the reaction temperature is carefully controlled. The initial reaction is typically started at a lower temperature (e.g., 60°C) and then raised.[1] - A final heating step to a higher temperature (e.g., 120°C) for a short period can help drive the reaction to completion.[1] |
| Incorrect Molar Ratio of Reactants | - An excess of phenol is typically used to serve as both a reactant and a solvent. Ensure the molar ratio of phenol to 7-methylisatin is appropriate. A common starting point is a significant excess of phenol. |
| Presence of Water | - Ensure all glassware is thoroughly dried before use. - Use anhydrous phenol if possible. Water can interfere with the acid catalyst. |
Formation of Impurities and Side Products
Problem: The final product is contaminated with significant impurities or side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions of Isatin | - Isatins can undergo various side reactions under acidic conditions. To minimize these, ensure the gradual addition of 7-methylisatin to the heated phenol and catalyst mixture.[1] |
| Incomplete Reaction | - If unreacted 7-methylisatin is a major impurity, consider increasing the reaction time or the final reaction temperature. |
| Suboptimal Purification | - The purification protocol is crucial for obtaining a high-purity product. A common method involves dissolving the crude product in acetone and precipitating it with chloroform.[1] - Consider recrystallization from other solvent systems. Experiment with different solvent combinations to find the optimal conditions for removing specific impurities. |
Experimental Protocols
Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one[1]
Materials:
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Phenol (pure)
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7-Methylisatin
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Concentrated Sulfuric Acid
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Phenyl Acetate (PhOAc)
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Acetone
-
Chloroform
Procedure:
-
In a suitable reaction vessel, mix 38.2 g of pure phenol with 0.4 g of concentrated sulfuric acid.
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Stir the mixture and heat to 60°C.
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Add 28.5 g (0.177 mole) of 7-methylisatin in portions.
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After the addition of 7-methylisatin is complete, raise the temperature to 85°C.
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Gradually add 21 g of phenyl acetate dropwise over a period of 5 hours.
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After the addition of phenyl acetate, raise the temperature of the stirred mixture to 120°C for 30 minutes.
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Allow the mixture to cool to room temperature.
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Filter the solid product and wash it with abundant water to remove any remaining phenyl acetate.
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Dry the resulting solid to obtain the crude product.
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For purification, dissolve the crude solid (50 g) in acetone.
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Precipitate the product by adding chloroform.
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Allow the mixture to cool, then filter the purified solid.
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Dry the solid to yield 30 g of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (52% yield).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one?
A1: During the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, several impurities can form. These may include unreacted starting materials such as 7-methylisatin and phenol. Additionally, side products from the condensation reaction or subsequent work-up steps can be present. In related syntheses of bis-indole compounds, the formation of N-arylation byproducts has been observed, especially when transition metals are used or in the presence of certain bases.[1] Degradation of the product due to exposure to high temperatures or inappropriate pH can also lead to impurities.
Q2: What is a general purification strategy for this compound?
A2: A common and effective initial purification method is precipitation. A known procedure involves dissolving the crude solid in acetone and then precipitating the purified product by adding chloroform.[2] This method is effective at removing many of the more soluble impurities. For higher purity, this can be followed by recrystallization or column chromatography.
Q3: Can I use column chromatography for purification?
A3: Yes, column chromatography can be a highly effective method for purifying 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, especially for removing closely related impurities. Due to the polar phenolic hydroxyl groups, a normal-phase silica gel chromatography approach would be suitable. A gradient elution with a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended to achieve good separation.
Q4: What are the key physical and chemical properties of this compound?
A4: Understanding the properties of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is crucial for its purification and handling.
| Property | Value |
| Molecular Formula | C₂₁H₁₇NO₃ |
| Molecular Weight | 331.4 g/mol [3] |
| Melting Point | 272-274 °C[2] |
| Appearance | Solid |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Precipitation | The compound may be partially soluble in the precipitation solvent (chloroform). The ratio of acetone to chloroform may not be optimal. | - Ensure the minimum amount of acetone is used to dissolve the crude product. - Add chloroform slowly with stirring to induce precipitation. - Cool the mixture in an ice bath to maximize precipitation before filtering. |
| Product Oiling Out During Recrystallization | The chosen solvent system is not suitable, or the solution is supersaturated. The cooling rate may be too fast. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Test small-scale recrystallizations with different solvent pairs (e.g., ethanol/water, methanol/water, ethyl acetate/hexanes). - Ensure the crude material is fully dissolved at the boiling point of the solvent. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. |
| Streaking on TLC Plate and Poor Separation in Column Chromatography | The phenolic hydroxyl groups can interact strongly with the silica gel, leading to streaking. The mobile phase may not be polar enough. | - Add a small amount of a polar modifier, such as acetic acid or triethylamine (depending on the stability of your compound), to the eluent to reduce tailing. - Use a more polar eluent system. - Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Product is Colored (Pink, Brown, or Yellow) | Presence of oxidized impurities. Phenolic compounds can be susceptible to air oxidation, which can form colored quinone-type species. | - Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. - Treat a solution of the crude product with a small amount of activated carbon to adsorb colored impurities before filtration and subsequent purification. |
| Multiple Spots on TLC After Purification | The purification method was not effective at removing all impurities. The compound may be degrading on the TLC plate. | - Re-purify the material using a different technique (e.g., if precipitation failed, try column chromatography). - If using column chromatography, try a different solvent system or a stationary phase with a different polarity. - To check for degradation on the TLC plate, spot the sample and develop the plate immediately. Also, run a 2D TLC to see if new spots appear. |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is based on the reported synthesis and purification of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.[2]
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Dissolution: Dissolve the crude solid (e.g., 50 g) in a minimal amount of acetone at room temperature with stirring. Ensure all the solid has dissolved.
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Precipitation: Slowly add chloroform to the acetone solution while stirring. Continue adding chloroform until a precipitate forms and the solution becomes cloudy.
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Cooling: Allow the mixture to stand at room temperature for a period to allow for crystal formation, and then cool it further in an ice bath for at least 30 minutes to maximize precipitation.
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Filtration: Collect the solid precipitate by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold chloroform to remove any remaining soluble impurities.
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Drying: Dry the purified solid in a vacuum oven to remove residual solvents.
Quantitative Data from Literature:
| Step | Initial Mass (g) | Final Mass (g) | Yield (%) | Melting Point (°C) |
| Synthesis & Precipitation | 28.5 (7-methylisatin) | 30 | 52 | 272-274[2] |
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of phenolic compounds and should be optimized for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
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TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. Test various combinations of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).
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Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like acetone or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the packed column.
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Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) can be used.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Purification Workflow
Caption: General purification workflow for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Troubleshooting Logic
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the successful synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, with a focus on avoiding common side reactions.
Troubleshooting Guide
Users may encounter several issues during the synthesis. This guide provides a structured approach to identifying and resolving these problems.
Logical Troubleshooting Flow
Caption: A flowchart to diagnose and resolve common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My reaction resulted in a complex mixture of products, not just the desired 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. What is the likely cause?
A1: The most probable cause is the formation of regioisomers. The synthesis is a Friedel-Crafts-type electrophilic aromatic substitution on phenol. The hydroxyl group of phenol is an ortho, para-directing group, meaning the isatin electrophile can attack the phenol ring at the ortho or para position relative to the hydroxyl group. This can lead to three main products: the desired para,para'-isomer, the ortho,para'-isomer, and the ortho,ortho'-isomer.
Q2: How can I minimize the formation of ortho-substituted side products?
A2: Controlling the regioselectivity is key. Here are several strategies:
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Temperature Control: Lower reaction temperatures generally favor the para-substituted product due to steric hindrance. The ortho position is more sterically hindered, and at lower temperatures, the kinetic product (para) is favored.
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Catalyst Choice: The type and concentration of the acid catalyst can influence the ortho/para ratio. While strong Brønsted acids like sulfuric acid are commonly used, exploring milder Lewis acid catalysts might offer better selectivity. However, high concentrations of a catalyst generally favor C-alkylation over O-alkylation.
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Solvent Effects: The choice of solvent can influence the transition state energies for ortho and para attack. Experimenting with different solvents may improve the selectivity for the desired para product.
Q3: I observe a significant amount of a dark, tar-like substance in my reaction mixture. What could this be?
A3: Dark, insoluble materials are often polymeric byproducts resulting from the self-polymerization of phenol or isatin under strong acidic conditions and elevated temperatures. To mitigate this, consider the following:
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Gradual addition of the catalyst.
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Maintaining a lower reaction temperature.
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Ensuring efficient stirring to prevent localized overheating.
Q4: My final product is difficult to purify, and I suspect it's a mixture of isomers. What purification strategies are effective?
A4: Separating the ortho,para isomers from the desired para,para product can be challenging due to their similar polarities.
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Recrystallization: A common method is fractional recrystallization. A solvent system of acetone and chloroform has been reported to be effective. You may need to experiment with different solvent ratios or other solvent systems (e.g., methanol/water, ethanol/hexane) to achieve good separation.
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Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or acetone) will likely be necessary. Monitoring the fractions by Thin Layer Chromatography (TLC) is crucial to isolate the desired isomer.
Side Reaction Pathways
The primary side reactions involve the formation of regioisomers. The desired reaction is the dialkylation of two phenol molecules at the para position.
Caption: Formation of desired and side products from 7-methylisatin and phenol.
Quantitative Data Summary
While specific quantitative data for the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is limited in the literature, the following table summarizes typical parameters and expected outcomes based on related Friedel-Crafts reactions.
| Parameter | Condition | Expected Outcome on Yield | Effect on Side Reactions |
| Temperature | 60-85°C | Moderate | Lower temperatures may favor para selectivity. |
| >100°C | May increase reaction rate but also polymerization. | Increased formation of ortho isomers and polymers. | |
| Catalyst | Conc. H₂SO₄ | Effective for C-alkylation. | Can lead to a mixture of isomers and charring. |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Can be effective, but activity varies. | May offer different regioselectivity; requires optimization. | |
| Reactant Ratio | Phenol in excess | Can help drive the reaction to completion. | May increase the chance of polyalkylation on a single phenol ring, though unlikely with this substrate. |
Experimental Protocols
Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This protocol is based on established methods for similar compounds.
Materials:
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7-methylisatin
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Phenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, melt phenol (a molar excess is typically used, e.g., 5-10 equivalents) by gentle heating.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the molten phenol with stirring.
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Gradually add 7-methylisatin (1 equivalent) to the mixture in portions to control the initial reaction rate.
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Heat the reaction mixture to 80-85°C and maintain this temperature for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Add a large volume of cold water to the reaction mixture to precipitate the crude product and dissolve excess phenol.
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Filter the solid precipitate and wash thoroughly with water to remove any remaining phenol and acid.
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Dry the crude product in a vacuum oven.
Purification by Recrystallization
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Dissolve the crude, dried product in a minimal amount of hot acetone.
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While the solution is still warm, slowly add chloroform until the solution becomes turbid.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
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Filter the purified crystals and wash with a small amount of cold chloroform.
-
Dry the crystals under vacuum to obtain the purified 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Stability issues of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in solution.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. The information is designed to address common stability issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to potential problems you might encounter with 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in solution.
Issue 1: Unexpected changes in solution color or appearance.
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Question: My solution of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one has changed color (e.g., turned yellow or brown) and/or a precipitate has formed. What could be the cause?
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Answer: Color change and precipitation can be indicators of compound degradation. Oxindole derivatives, particularly those with phenolic groups, can be susceptible to oxidation. The formation of colored oxidation products is a common degradation pathway. Precipitation may occur if the degradation products are less soluble than the parent compound in your chosen solvent.
Troubleshooting Steps:
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Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure, as photolytic degradation can occur.
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Use Fresh Solvents: Ensure solvents are of high purity and free of peroxides, which can initiate oxidation. Consider using freshly opened solvents or those that have been properly stored.
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Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Check for Contamination: Ensure that all glassware and equipment are scrupulously clean to avoid contamination with trace metals or other substances that could catalyze degradation.
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Issue 2: Inconsistent or lower-than-expected results in biological assays.
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Question: I am observing variable or reduced activity of my compound in cell-based or biochemical assays. Could this be a stability issue?
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Answer: Yes, degradation of the active compound will lead to a lower effective concentration and consequently, reduced biological activity. The degradation products may also interfere with the assay or exhibit different biological activities.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods, especially if their stability under your storage conditions has not been verified.
-
Assess Stability in Assay Media: The pH, temperature, and composition of your assay buffer or cell culture medium can affect the stability of the compound. It is advisable to perform a preliminary stability check of the compound in the specific assay medium under the experimental conditions (e.g., 37°C, 5% CO2).
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Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the stock solution might be considered, provided it does not interfere with the assay.
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Analytical Verification: If possible, use an analytical technique like HPLC to verify the concentration and purity of the compound in your stock solution and, if feasible, in the assay medium over the time course of the experiment.
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Frequently Asked Questions (FAQs)
Compound Handling and Storage
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Q1: How should I store the solid form of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one?
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A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C or -80°C) to minimize degradation.
-
-
Q2: What are the recommended solvents for dissolving 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one?
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A2: Based on the structural characteristics of oxindoles and phenolic compounds, polar organic solvents are generally suitable. The following table provides a general guide. It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
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| Solvent Category | Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | Good for preparing concentrated stock solutions. |
| Alcohols | Ethanol, Methanol | Moderate to High | Often used for biological assays. |
| Ketones | Acetone | Moderate | Can be used for initial dissolution. |
| Aqueous Buffers | Phosphate-buffered saline (PBS) | Low | Sparingly soluble. To prepare aqueous solutions, it is often necessary to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. Be mindful of the final organic solvent concentration in your experiment. |
Stability in Solution
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Q3: How stable is 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in solution?
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A3: The stability of this compound in solution is dependent on several factors including the solvent, pH, temperature, and exposure to light and oxygen. As a general guideline for oxindole derivatives with phenolic groups:
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pH: The compound is likely to be more stable in neutral or slightly acidic conditions. Basic conditions may promote oxidation of the phenolic hydroxyl groups and potentially hydrolysis of the lactam ring in the oxindole core.
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Temperature: Higher temperatures will accelerate the rate of degradation. For storage, keeping solutions at low temperatures (-20°C or -80°C) is recommended.
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Light: Exposure to UV or even ambient light can lead to photolytic degradation.
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Oxidation: The phenolic moieties are susceptible to oxidation, especially in the presence of oxygen and metal ions.
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-
-
Q4: How can I perform a quick stability check of my compound in a specific buffer?
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A4: A simple stability check can be performed by preparing a solution of the compound in the buffer of interest and incubating it under the experimental conditions (e.g., 37°C). Aliquots can be taken at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC with a UV detector. A decrease in the peak area of the parent compound over time would indicate degradation.
-
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
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Preparation of Stock Solution: Prepare a stock solution of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
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Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
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Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
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Incubate the mixture at room temperature for a defined period (e.g., 24 hours).
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At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
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Incubate the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.
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Withdraw a sample at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place a solution of the compound in a controlled temperature environment (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Withdraw samples at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
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A control sample should be wrapped in aluminum foil to protect it from light.
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Examine the samples at appropriate time intervals and analyze by HPLC.
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-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.
Potential Signaling Pathways
Derivatives of 3,3-bis(4-hydroxyphenyl)indolin-2-one have been investigated for their potential roles in modulating various cellular signaling pathways, particularly in the context of cancer and inflammation. Below are diagrams of some of these potential pathways.
Caption: Potential inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Caption: Potential modulation of the NF-κB signaling pathway.
Caption: Potential modulation of the Autophagy pathway.
Troubleshooting guide for experiments with 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized for its potent and selective anticancer activity, particularly against estrogen receptor-positive (ER+) breast cancer cells.[1] Its primary mechanism involves the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR). This process is initiated by the engagement of ERα, leading to a signaling cascade that results in ATP depletion, cell swelling, and ultimately, necrotic cell death.[1]
Q2: I am observing low potency or inconsistent results in my cell-based assays. What are the potential causes?
A2: Inconsistent results can stem from several factors:
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Compound Solubility: this compound, like many oxindole derivatives, may have limited aqueous solubility. Poor solubility can lead to compound precipitation in your assay medium, reducing the effective concentration and causing variability.
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Compound Aggregation: Small molecules, especially those with hydrophobic moieties, can form aggregates in solution. These aggregates can lead to non-specific inhibition of various proteins and produce misleading results.
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Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. Potency is significantly higher in sensitive cell lines (nanomolar range) compared to insensitive ones (>1000 nM).[1]
Q3: My compound appears to be precipitating in the cell culture medium. How can I improve its solubility?
A3: To address solubility issues, consider the following approaches:
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Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
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Use of Surfactants: In some instances, a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-127, can help maintain compound solubility in aqueous solutions. However, it is crucial to first test the surfactant for any effects on your specific assay.
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Sonication: Briefly sonicating the stock solution before dilution can help break up any initial aggregates.
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Formulation Strategies: For in vivo studies, consider formulating the compound in appropriate vehicles, which may include co-solvents, lipids, or other excipients to enhance solubility and bioavailability.
Q4: How can I determine if my compound is forming aggregates?
A4: Several methods can be used to detect compound aggregation:
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Dynamic Light Scattering (DLS): This technique can detect the presence of sub-micron and larger aggregates in your solution.
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Detergent-Dependence Assay: The inhibitory activity of aggregating compounds is often sensitive to the presence of detergents. Repeating your assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can indicate if aggregation is the cause of the observed activity. A significant decrease in potency in the presence of the detergent suggests aggregation-based inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Poor compound solubility in assay buffer. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is minimal. Consider using a solubility-enhancing agent after validating its compatibility with the assay. |
| Compound degradation. | Store the compound under recommended conditions (cool, dry, and dark). Prepare fresh dilutions for each experiment. The stability of the compound in your specific assay buffer over the experiment's duration should be verified. | |
| Insensitive cell line or target. | Confirm the expression of the target protein (ERα) in your cell line. Test a range of concentrations to determine the IC50. Compare your results with published data for sensitive cell lines. | |
| High variability between replicate wells | Inconsistent compound dispensing due to precipitation or aggregation. | Visually inspect the wells for any signs of precipitation. Mix the compound solution thoroughly before and during plating. Consider the troubleshooting steps for solubility and aggregation. |
| Cell plating inconsistency. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and a consistent plating technique. | |
| Unexpected off-target effects | Compound aggregation leading to non-specific inhibition. | Perform aggregation detection assays (e.g., DLS, detergent-dependence). |
| Broad kinase inhibitory profile. | Oxindole scaffolds can sometimes exhibit activity against multiple kinases. If unexpected phenotypes are observed, consider performing a kinase panel screen to identify potential off-target interactions.[2] |
Experimental Protocols
Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This protocol is adapted from a known chemical synthesis method.[3]
Materials:
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Phenol
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Concentrated sulfuric acid
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7-methylisatin
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Phenylacetate (PhOAc)
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Acetone
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Chloroform
Procedure:
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Mix 38.2 g of pure phenol with 0.4 g of concentrated sulfuric acid. Heat the mixture to 60°C with stirring.
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Add 28.5 g (0.177 mole) of 7-methylisatin in portions.
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After the addition is complete, raise the temperature to 85°C.
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Gradually add 21 g of phenylacetate dropwise over 5 hours.
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Increase the temperature of the stirred mixture to 120°C for 30 minutes.
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Allow the mixture to cool, then filter the solid.
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Wash the solid thoroughly with water to remove any remaining phenylacetate.
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Dry the resulting solid to obtain the crude product.
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For purification, dissolve the crude product in acetone and precipitate it with chloroform.
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Allow the solution to cool and then filter the purified solid.
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Dry the solid to yield 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Expected Yield: Approximately 52%.[3] Melting Point: 272-274°C.[3]
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Unfolded Protein Response Signaling Pathway
Caption: this compound initiates a signaling cascade leading to the Unfolded Protein Response.
Experimental Workflow for Assessing Compound Aggregation
Caption: A logical workflow to investigate potential compound aggregation.
References
Technical Support Center: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general synthetic route for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one?
The most common and direct method for synthesizing this class of compounds is through an acid-catalyzed electrophilic substitution reaction (a variation of the Friedel-Crafts reaction). This involves the condensation of 7-methylisatin with two equivalents of phenol. An acid catalyst is required to protonate the carbonyl group of the isatin, generating a reactive electrophile that is then attacked by the electron-rich phenol rings.
Caption: General reaction scheme for the synthesis.
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yield is a common issue in this synthesis. Several factors can contribute to this problem. The following troubleshooting guide can help you identify and resolve the issue.
Caption: Troubleshooting logic for low reaction yield.
Common Causes & Solutions:
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Catalyst Inactivity: The choice and concentration of the acid catalyst are critical. Strong Brønsted acids like H₂SO₄ or gaseous HCl are often used. If yields are low, consider screening different catalysts or adjusting the concentration.
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Suboptimal Temperature: The reaction may be sensitive to temperature. Running the reaction at room temperature can be slow, while excessively high temperatures can lead to decomposition and side product formation. An optimization screen is recommended.
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Reaction Time: The reaction may not have reached completion, or prolonged reaction times could be causing product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Poor Reagent Quality: Ensure the 7-methylisatin and phenol are pure and dry. Impurities can interfere with the reaction.
Q3: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
The formation of side products is often related to the high reactivity of phenol.
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Ortho-Substitution: Besides the desired para-substitution on the phenol ring, substitution at the ortho-position can occur, leading to isomeric impurities. Using a bulky catalyst or running the reaction at a lower temperature can sometimes improve para-selectivity.
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Poly-alkylation/Complexation: Phenols can be sensitive and may undergo undesired reactions under harsh acidic conditions.[1][2] The product itself, being a phenol, can potentially react further.
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Sulfonation: If using sulfuric acid as a catalyst at elevated temperatures, sulfonation of the phenol rings can occur. If this is suspected, switch to a non-sulfonating acid like HCl.
Minimization Strategies:
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Control Stoichiometry: Use a slight excess of phenol (e.g., 2.1-2.5 equivalents) to ensure the complete consumption of the isatin electrophile.
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Temperature Control: Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature.
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Catalyst Choice: A milder catalyst might provide cleaner results, albeit with a longer reaction time.
Optimization Data
The following tables present hypothetical data from an optimization study to serve as a guideline for your experiments.
Table 1: Effect of Catalyst on Product Yield
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (2.0) | EtOH | 25 | 12 | 65 |
| 2 | HCl (gas) | AcOH | 25 | 12 | 78 |
| 3 | p-TsOH (1.5) | Toluene | 80 | 8 | 55 |
| 4 | Amberlyst-15 | EtOH | 60 | 24 | 72 |
Table 2: Effect of Temperature on Product Yield (Catalyst: HCl in Acetic Acid)
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) |
| 1 | 10 | 24 | 60 | 95% |
| 2 | 25 | 12 | 78 | 92% |
| 3 | 50 | 6 | 85 | 84% |
| 4 | 80 | 4 | 70 | 75% (degradation) |
Experimental Protocols
Detailed Protocol for Optimized Synthesis
This protocol is a representative procedure based on the optimization data presented above.
Materials:
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7-Methylisatin (1.0 eq)
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Phenol (2.2 eq)
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Glacial Acetic Acid
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Hydrogen Chloride (gas)
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Methanol (for crystallization)
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Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 7-methylisatin (1.0 eq) and phenol (2.2 eq) in glacial acetic acid (approx. 10 mL per gram of isatin).
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Catalyst Addition: Cool the mixture to 10-15°C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 15-20 minutes until the solution is saturated.
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Reaction: Seal the flask and allow the mixture to stir at room temperature (approx. 25°C) for 12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
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Workup: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water (10x the volume of the reaction mixture). A solid precipitate should form.
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Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
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Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from hot methanol to obtain pure 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one as a crystalline solid.
Workflow Diagram
The following diagram illustrates the complete experimental workflow from setup to final product analysis.
References
Technical Support Center: Degradation of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one under stress conditions?
A1: While specific data is unavailable, based on its chemical structure, the primary degradation pathways for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one are expected to be hydrolysis and oxidation.
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Hydrolytic Degradation: The lactam ring in the indol-2-one core is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the ring to form a carboxylic acid derivative.
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Oxidative Degradation: The phenol groups are prone to oxidation, which could lead to the formation of quinone-type structures. The tertiary carbon atom connecting the phenyl rings could also be a site of oxidative cleavage.
Q2: What are some potential degradation products I should look for?
A2: Based on the predicted degradation pathways, you might expect to find the following types of degradation products:
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Ring-opened product: The product of hydrolytic cleavage of the lactam ring.
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Oxidized products: Quinone derivatives formed from the oxidation of the hydroxyphenyl groups.
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Cleavage products: Smaller molecules resulting from the cleavage of the C-C bond between the indol-2-one core and the phenyl rings. For instance, p-hydroxybenzoic acid or hydroquinone could be potential cleavage products, similar to the degradation of other bisphenol compounds.[1][2]
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, as recommended by ICH guidelines, involves subjecting the compound to a variety of stress conditions to accelerate its degradation.[3][4][5] This helps in identifying potential degradation products and developing stability-indicating analytical methods. The recommended stress conditions are:
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Acidic hydrolysis: e.g., 0.1 M HCl at 60°C.
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Basic hydrolysis: e.g., 0.1 M NaOH at 60°C.
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Oxidative degradation: e.g., 3% H₂O₂ at room temperature.
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Thermal degradation: e.g., solid-state heating at 105°C.
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Photolytic degradation: e.g., exposure to UV light (254 nm) and visible light.
Experimental Protocols
Protocol: Forced Degradation Study and HPLC-MS Analysis
1. Sample Preparation:
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Prepare a stock solution of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a thin layer of the solid compound in a petri dish and heat in an oven at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent to the original concentration.
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Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and a separate sample to visible light for 24 hours.
3. Sample Analysis by HPLC-MS:
-
HPLC System: A standard HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
-
Detection: Use a PDA detector to monitor the chromatograms at multiple wavelengths and a mass spectrometer (e.g., Q-TOF or Orbitrap) to identify the masses of the parent compound and its degradation products.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures based on fragmentation patterns.
Hypothetical Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Detected | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 349.13 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | 349.13 |
| 3% H₂O₂, RT, 24h | 18.5 | 4 | 347.11 |
| Thermal (105°C), 24h | 8.1 | 1 | 314.12 |
| Photolytic (UV), 24h | 12.3 | 2 | 329.12 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
Troubleshooting Guide
Q4: I am not seeing any degradation under the recommended stress conditions. What should I do?
A4: If you do not observe any degradation, the compound might be highly stable under the initial conditions. You can try the following:
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Increase the stressor concentration: Use a higher concentration of acid, base, or oxidizing agent (e.g., 1 M HCl/NaOH, 30% H₂O₂).
-
Increase the temperature: For hydrolytic and thermal studies, you can increase the temperature (e.g., to 80°C or higher), but be mindful of the boiling points of your solvents.
-
Extend the exposure time: Increase the duration of the stress exposure (e.g., to 48 or 72 hours).
Q5: My chromatograms from the stressed samples are very complex with many overlapping peaks. How can I improve the separation?
A5: A complex chromatogram is common in forced degradation studies. To improve peak resolution:
-
Optimize the HPLC gradient: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.
-
Change the column chemistry: If a C18 column does not provide adequate separation, try a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
-
Adjust the mobile phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.
Q6: I am having trouble identifying the structure of an unknown degradation product from the mass spectrometry data. What are the next steps?
A6: Structure elucidation of unknown impurities can be challenging. Here are some strategies:
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High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (like Q-TOF or Orbitrap) to obtain an accurate mass measurement. This will allow you to determine the elemental composition of the degradation product.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the degradation product. The fragmentation pattern can provide valuable clues about its structure.
-
Isolation and NMR: For significant degradation products, you may need to isolate them using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.
Q7: My mass balance is outside the acceptable range of 95-105%. What could be the reason?
A7: A poor mass balance can indicate several issues:
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Non-chromophoric degradation products: Some degradation products may not have a UV chromophore and will not be detected by a PDA detector.
-
Volatile degradation products: If the degradation products are volatile, they may be lost during sample preparation or analysis.
-
Co-elution of peaks: A degradation product might be co-eluting with the parent peak or another impurity, leading to inaccurate quantification. Re-evaluate your chromatographic method for peak purity.[6]
-
Different response factors: The degradation products may have different molar absorptivities at the detection wavelength compared to the parent compound. It is advisable to use a mass-sensitive detector (like a Corona Charged Aerosol Detector) or determine the relative response factors for accurate quantification.
References
- 1. Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. onyxipca.com [onyxipca.com]
Avoiding impurities in the preparation of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, divided into two key stages: the preparation of the 7-methylisatin intermediate and the final condensation reaction.
Stage 1: Synthesis of 7-Methylisatin via Sandmeyer Reaction
The Sandmeyer synthesis is a common route for producing isatin and its derivatives. It involves the reaction of an aniline (in this case, 2-methylaniline) with chloral hydrate and hydroxylamine, followed by cyclization in strong acid.
Q1: The yield of 7-methylisatin is consistently low. What are the potential causes and solutions?
A1: Low yields in the Sandmeyer isatin synthesis can be attributed to several factors:
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Incomplete Diazotization: The initial reaction of 2-methylaniline to form a diazonium salt is temperature-sensitive. Ensure the reaction is maintained at 0-5°C.
-
Suboptimal Cyclization Conditions: The acid-catalyzed cyclization of the isonitrosoacetanilide intermediate is critical. Sulfuric acid can sometimes lead to side reactions.
-
Solution: Consider using polyphosphoric acid (PPA) for the cyclization step, as it has been shown to minimize oxidation byproducts.
-
-
Poor Purity of Starting Materials: Ensure that 2-methylaniline and other reagents are of high purity.
Q2: My final 7-methylisatin product is a dark color and difficult to purify. What are the likely impurities?
A2: The formation of colored impurities is a common issue. The likely culprits are:
-
Over-oxidation: The methyl group at the 7-position is susceptible to oxidation during the acid-catalyzed cyclization, which can lead to the formation of the corresponding carboxylic acid or other oxidized species.[1]
-
Solution: As mentioned, using a milder acid like PPA can reduce the formation of these oxidation byproducts from as high as 15% to less than 3%.[1]
-
-
Isatin Oxime Byproducts: Incomplete hydrolysis of the intermediate can lead to the presence of isatin oxime impurities.
-
Solution: Ensure complete reaction during the cyclization and consider an additional purification step, such as recrystallization from a suitable solvent like ethanol or acetic acid.
-
Q3: I am observing a mixture of isomers (7-methylisatin and 5-methylisatin) in my product. How can I improve the regioselectivity?
A3: The formation of regioisomers can occur with poorly controlled reaction conditions.[1]
-
Solution: Precise control over the reaction temperature and the rate of addition of reagents during the formation of the isonitrosoacetanilide intermediate is crucial for favoring the desired 7-methyl isomer.
Stage 2: Condensation of 7-Methylisatin with Phenol
This stage involves the acid-catalyzed reaction of 7-methylisatin with phenol to yield the final product.
Q4: The final product yield is low, and I have a significant amount of unreacted 7-methylisatin.
A4: This indicates an incomplete reaction. Several factors can contribute to this:
-
Insufficient Catalyst: An adequate amount of a strong acid catalyst is necessary to promote the electrophilic substitution reaction.
-
Solution: Increase the catalyst loading or consider a stronger acid catalyst. Methanesulfonic acid has been shown to be effective for similar reactions.
-
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
-
Stoichiometry of Phenol: An excess of phenol is often used to drive the reaction to completion.
-
Solution: Increase the molar ratio of phenol to 7-methylisatin.
-
Q5: My product contains a significant amount of a mono-substituted impurity.
A5: The formation of a 3-(4-hydroxyphenyl)-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one intermediate is the first step of the reaction. Incomplete reaction will lead to its presence in the final product.
-
Solution: Similar to addressing low yields of the final product, optimizing the reaction conditions (catalyst concentration, temperature, and reaction time) will favor the formation of the desired di-substituted product.
Q6: I am observing colored impurities in my final product after purification.
A6: Colored impurities can arise from several sources:
-
Side Reactions of Phenol: Under strong acidic conditions and elevated temperatures, phenol can undergo self-condensation or oxidation to produce colored byproducts.
-
Degradation of the Product: The final product itself may be susceptible to degradation under harsh reaction or work-up conditions.
-
Solution:
-
Use the minimum effective temperature for the reaction.
-
Ensure a thorough but gentle work-up procedure.
-
Purify the product using column chromatography followed by recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the formation of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one from 7-methylisatin and phenol?
A: The reaction proceeds via an acid-catalyzed electrophilic substitution. The carbonyl group at the C3 position of 7-methylisatin is protonated by the acid catalyst, making it a potent electrophile. This is then attacked by the electron-rich phenol at the para position. This process occurs twice to form the final product.
Q: What are the recommended analytical techniques to monitor the reaction progress and assess the purity of the final product?
A:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 3,3-bis(hydroxyaryl)oxindoles (Analogous Reactions)
| Entry | Isatin Derivative | Phenol Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Isatin | p-Cresol | TsOH·H₂O | None | Room Temp | 20 | >95 | [2] |
| 2 | Isatin | p-Cresol | TsOH·H₂O | None | 60 | 1 | >95 | [2] |
| 3 | 5-Chloroisatin | p-Cresol | CH₃SO₃H | None (MW) | 80 | 0.17 | 93 | [2] |
| 4 | 5-Nitroisatin | p-Cresol | CH₃SO₃H | None (MW) | 80 | 0.17 | 85 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 7-Methylisatin (Adapted from Sandmeyer Synthesis)
-
Preparation of Isonitrosoacetanilide Intermediate:
-
In a flask, dissolve 2-methylaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Add the diazonium salt solution to the chloral hydrate/hydroxylamine solution.
-
Heat the mixture to form the isonitrosoacetanilide precipitate.
-
Filter the precipitate and wash with water.
-
-
Cyclization to 7-Methylisatin:
-
Carefully add the dried isonitrosoacetanilide intermediate to pre-heated polyphosphoric acid (PPA) at 70-80°C.
-
Stir the mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure 7-methylisatin.
-
Protocol 2: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
-
Reaction Setup:
-
To a round-bottom flask, add 7-methylisatin (1.0 eq), phenol (3.0-4.0 eq), and methanesulfonic acid (0.5 eq).
-
Heat the mixture to 80-100°C with stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC until the 7-methylisatin is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Filter the precipitate and wash with water to remove excess phenol and catalyst.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a solid.
-
Visualizations
Caption: Overall synthetic workflow for the preparation of the target compound.
Caption: Over-oxidation side reaction during 7-methylisatin synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Validation & Comparative
A Comparative Analysis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and Structurally Related Indole Derivatives in Cancer Research
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI, and other structurally analogous indole derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide offers an objective look at the anticancer performance of these compounds, supported by available experimental data, detailed methodologies, and visual representations of their mechanism of action.
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) has emerged as a potent and selective anticancer agent, particularly showing promise in estrogen receptor-alpha (ERα)-positive breast cancer cell lines. Its mechanism of action is linked to the hyperactivation of the unfolded protein response (UPR), an integrated stress response pathway. This guide provides a comparative analysis of this compound with two other notable 3,3-bis(4-hydroxyphenyl)oxindole derivatives: TOP001 and Oxyphenisatin, which are believed to share a similar mode of action.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the antiproliferative activity of this compound and its analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher potency.
Table 1: Antiproliferative Activity (IC50) of 3,3-bis(4-hydroxyphenyl)oxindole Derivatives in Breast Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | MCF-7 (ERα-positive) | Data not available | |
| MDA-MB-231 (ERα-negative) | Data not available | ||
| TOP001 | MDA-MB-468 | Potent (nanomolar range) | [1] |
| MDA-MB-231 | Potent (nanomolar range) | [1] | |
| Oxyphenisatin | Various | Potent (nanomolar range) | [1] |
Note: Specific IC50 values for this compound were not explicitly found in the reviewed literature, though its potent nanomolar activity is cited. Further focused studies are required to establish precise comparative values.
Mechanism of Action: The Unfolded Protein Response
The primary mechanism of action for this class of compounds involves the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In cancer cells, particularly those that are ERα-positive, compounds like this compound can induce a state of hyperactivation of the UPR, leading to cell death.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Protocols
Cell Viability and Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the indole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, TOP001, Oxyphenisatin) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the cell viability against the compound concentration.
Caption: Workflow of the MTT assay for cell viability.
Conclusion
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) and its structural analogs represent a promising class of anticancer compounds. Their potent and selective activity, particularly in ERα-positive breast cancer, through the induction of the Unfolded Protein Response, warrants further investigation. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies in this area. More direct comparative studies with standardized experimental conditions are necessary to fully elucidate the structure-activity relationships and therapeutic potential of these indole derivatives.
References
Pioneering a New Front in Cancer Research: A Comparative Guide to Alternatives for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
For Immediate Release
In the dynamic landscape of oncology research, the quest for novel therapeutic agents that can overcome drug resistance and offer enhanced efficacy is paramount. 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI, has emerged as a significant research compound due to its unique mechanism of action. This guide provides a comprehensive comparison of this compound with its key alternatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
The compounds discussed herein primarily belong to the 3,3-bis(4-hydroxyphenyl)indoline-2-one scaffold and share a common, innovative mechanism: the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in cancer cells, particularly those expressing the estrogen receptor alpha (ERα). This targeted overstimulation of a cellular stress response pathway leads to selective cancer cell death, offering a promising strategy against ERα-positive cancers.
Performance Comparison of a-UPR Hyperactivators
The following table summarizes the in vitro potency of this compound and its principal alternatives against various cancer cell lines. It is important to note that while some compounds induce a cytostatic effect (inhibiting proliferation), others are cytotoxic (inducing cell death).
| Compound | Target Cell Line(s) | IC50 Value | Predominant Effect | Citation(s) |
| This compound | MCF-7 | ~15 nM (4-day assay) | Cytostatic | |
| ErSO | ERα-positive cells (average) | 34 nM | Cytotoxic | |
| MCF-7 | 20.3 nM | Cytotoxic | [1] | |
| ERα-negative cells (average) | 12.4 µM | Inactive | ||
| Oxyphenisatin Acetate | MCF-7 | 0.8 µM | Antiproliferative | |
| T47D | 0.6 µM | Antiproliferative | ||
| HS578T | 2.1 µM | Antiproliferative | ||
| MDA-MB-468 | 1.8 µM | Antiproliferative | ||
| Compound 3f (7-trifluoromethyl derivative) | MDA-MB-468 | < 0.150 µM | Antiproliferative | [2] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay duration, cell density). The data presented here is for comparative purposes. A direct comparison from a single study is ideal for the most accurate assessment.
Unraveling the Mechanism: The a-UPR Hyperactivation Pathway
The primary mechanism of action for these compounds is the ERα-dependent hyperactivation of the a-UPR, a cellular pathway that helps cells cope with stress in the endoplasmic reticulum (ER). In cancer cells, sustained and excessive activation of this pathway becomes lethal.
The binding of these compounds to ERα is thought to initiate a signaling cascade that involves the activation of Phospholipase C gamma (PLCγ). PLCγ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the ER membrane, causing a massive and sustained release of calcium (Ca2+) into the cytoplasm.
This calcium influx triggers the three branches of the UPR:
-
PERK (PKR-like ER kinase): Leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which inhibits general protein synthesis to reduce the protein load on the ER.
-
IRE1 (Inositol-requiring enzyme 1): Catalyzes the splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein is a potent transcription factor for UPR target genes.
-
ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of ER chaperones and other UPR-related genes.
The sustained hyperactivation of these pathways, coupled with the activation of AMP-activated protein kinase (AMPK) due to cellular stress, leads to a catastrophic depletion of cellular ATP, culminating in necrotic cell death. Recent studies have also identified the ion channel TRPM4 as a critical mediator in sustaining this lethal a-UPR.
Caption: a-UPR Hyperactivation Signaling Pathway.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Analysis of IRE1 and PERK Phosphorylation via Phos-tag™ SDS-PAGE
This protocol allows for the sensitive detection of protein phosphorylation, which appears as a mobility shift on the gel.
a. Cell Lysis and Protein Extraction:
-
Treat cells with the compound of interest for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with a suitable buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
b. Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and MnCl₂. The concentration of Phos-tag™ may need to be optimized depending on the target protein.
-
Load equal amounts of protein lysate per lane.
-
Run the gel at a constant voltage in a cold room or on ice to prevent overheating.
c. Western Blotting:
-
Before transferring, wash the gel in transfer buffer containing EDTA to remove Mn²⁺ ions, which can interfere with protein transfer.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for IRE1α or PERK, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Caption: Phos-tag™ SDS-PAGE Experimental Workflow.
Measurement of XBP1 mRNA Splicing via RT-PCR
This assay detects the endoribonuclease activity of activated IRE1.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells as described above.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
b. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Separate the PCR products on an agarose gel. The sXBP1 product will be smaller than the uXBP1 product.
c. Quantitative Real-Time PCR (optional):
-
For a more quantitative analysis, use specific primer sets for uXBP1 and sXBP1 in a real-time PCR reaction.
Determination of Cellular ATP Levels
This assay measures the metabolic consequence of a-UPR hyperactivation.
a. Cell Plating and Treatment:
-
Seed cells in a white, opaque 96-well plate suitable for luminescence measurements.
-
Treat cells with the compounds at various concentrations and time points.
b. ATP Measurement:
-
Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).
-
Add the reagent directly to the cell culture wells. The reagent lyses the cells and provides the luciferase and luciferin substrate.
-
The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ATP present.
Conclusion
The 3,3-bis(4-hydroxyphenyl)indoline-2-one scaffold represents a promising class of anticancer agents with a novel mechanism of action. While this compound was a foundational compound in this class, subsequent research has yielded more potent, cytotoxic alternatives such as ErSO and its derivatives. These compounds demonstrate significant potential for the treatment of ERα-positive cancers, including those resistant to current therapies. The experimental protocols provided in this guide are intended to support further research and development in this exciting area of oncology.
References
- 1. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and Alternatives in Cancer Therapy
A detailed guide for researchers and drug development professionals on the biological effects of the oxindole derivative, 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, and its comparison with a notable alternative, Combretastatin A-4. This guide provides an objective analysis of their mechanisms of action, supported by experimental data, to inform future research and development.
Due to the limited publicly available biological data for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, this guide will focus on its close structural analog, 3,3-bis(4-hydroxyphenyl)oxindole (also known as Oxyphenisatine), to provide a meaningful comparative analysis. Oxyphenisatine shares the core 3,3-bis(4-hydroxyphenyl)oxindole structure and offers a basis for understanding the potential therapeutic activities of this class of compounds.
Introduction to Oxindole Derivatives and Combretastatins
Oxindole scaffolds are a prominent feature in many biologically active compounds and have been extensively studied for their therapeutic potential, particularly in oncology.[1] The 3,3-disubstituted oxindole core is a "privileged scaffold" in drug discovery, known for its ability to interact with various biological targets.[2] One such derivative, 3,3-bis(4-hydroxyphenyl)oxindole (Oxyphenisatine), has demonstrated notable anti-proliferative activity.[3][4]
As a point of comparison, this guide will use Combretastatin A-4, a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum.[1][5] Combretastatin A-4 is a potent inhibitor of tubulin polymerization, a well-established mechanism for anticancer drugs.[1][5] Its water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P), has been investigated in clinical trials.[3]
Mechanism of Action
3,3-bis(4-hydroxyphenyl)oxindole: Induction of a Cell Starvation Response
3,3-bis(4-hydroxyphenyl)oxindole exerts its anticancer effects by inducing a multi-faceted cell starvation response, which ultimately leads to programmed cell death (apoptosis).[4] This response is characterized by the selective inhibition of translation, a critical process for protein synthesis and cell growth.[4][6]
The signaling cascade initiated by Oxyphenisatine involves the rapid phosphorylation of key nutrient-sensing kinases, GCN2 and PERK.[4][6] This is accompanied by the activation of AMP-activated protein kinase (AMPK) and a reduction in the phosphorylation of downstream targets of the mammalian target of rapamycin (mTOR), namely p70S6K and 4E-BP1.[4][6] The activation of the AMPK/mTOR signaling pathway is a hallmark of cellular energy deprivation and stress.[4][6]
Furthermore, treatment with Oxyphenisatine is associated with autophagy, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[6] In estrogen receptor (ER) positive breast cancer cells like MCF7 and T47D, it can also induce the expression of TNFα, leading to autocrine receptor-mediated apoptosis.[4]
Combretastatin A-4: Inhibition of Tubulin Polymerization
Combretastatin A-4's primary mechanism of action is the inhibition of tubulin polymerization.[1][5] It binds to the colchicine-binding site on the β-tubulin subunit, leading to the depolymerization of microtubules.[5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their disruption ultimately leads to cell cycle arrest and apoptosis.
A significant consequence of this mechanism is the disruption of the tumor vasculature. Endothelial cells, which form the lining of blood vessels, are particularly sensitive to microtubule-disrupting agents. Combretastatin A-4 causes cytoskeletal and morphological changes in these cells, leading to increased vascular permeability and a shutdown of tumor blood flow.[3] This anti-vascular effect results in extensive ischemic necrosis within the tumor.[3]
Comparative In Vitro Efficacy
The following table summarizes the available in vitro data for 3,3-bis(4-hydroxyphenyl)oxindole and Combretastatin A-4 against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3,3-bis(4-hydroxyphenyl)oxindole | MCF-7 | Breast Cancer | Data not specified | [4] |
| T47D | Breast Cancer | Data not specified | [4] | |
| HS578T | Breast Cancer | Data not specified | [4] | |
| MDA-MB-468 | Breast Cancer | Data not specified | [4] | |
| Combretastatin A-4 | MCF-7 | Breast Cancer | 0.003 | [7] |
| HT-29 | Colon Cancer | 0.0094 | [8] | |
| A549 | Lung Cancer | ~0.002 | [7] | |
| K562 | Leukemia | <0.01 | [5] |
In Vivo Studies
3,3-bis(4-hydroxyphenyl)oxindole
In vivo studies using an MCF7 xenograft model in mice have shown that intraperitoneal administration of Oxyphenisatine can inhibit tumor growth.[4] The study also confirmed the mechanism of action in vivo, observing phosphorylation of eIF2α and degradation of TNFR1 in the tumor tissue.[4] Toxicity studies indicated that mice could tolerate intraperitoneal doses of up to 300 mg/kg daily.[9]
Combretastatin A-4
In a breast cancer MCF-7 xenograft mouse model, Combretastatin A-4 suppressed neovascularization and decreased microvessel density in tumor tissues.[7][10] It also downregulated the expression of VEGF and VEGFR-2, key mediators of angiogenesis.[7][10]
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[2]
-
Treatment: Expose the cells to a range of concentrations of the test compound.
-
MTT Addition: After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[2]
-
Incubation: Incubate the plate to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.
Workflow:
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Development: Allow the tumors to grow to a specific size.
-
Group Assignment: Randomly assign mice to different treatment groups, including a vehicle control group.
-
Compound Administration: Administer the test compound via a suitable route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule and dosage.
-
Monitoring: Regularly measure tumor dimensions with calipers to calculate tumor volume and monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study, humanely euthanize the mice.
-
Tissue Collection and Analysis: Excise the tumors for weighing and further analysis, such as immunohistochemistry or western blotting, to assess the in vivo mechanism of action.
Conclusion
Both 3,3-bis(4-hydroxyphenyl)oxindole and Combretastatin A-4 demonstrate significant anticancer potential through distinct mechanisms of action. Oxyphenisatine induces a cell starvation response, highlighting a novel approach to targeting cancer cell metabolism. Combretastatin A-4 acts as a potent tubulin polymerization inhibitor with strong anti-vascular effects. While quantitative in vitro data for Oxyphenisatine is limited, its in vivo efficacy has been demonstrated. Combretastatin A-4, on the other hand, has been more extensively characterized in terms of its in vitro potency against a range of cancer cell lines. This comparative guide provides a foundation for researchers to further explore the therapeutic potential of these and related compounds, with the provided experimental protocols serving as a starting point for future investigations. Further studies are warranted to elucidate the precise quantitative efficacy of 3,3-bis(4-hydroxyphenyl)oxindole and its derivatives to fully understand their therapeutic window and potential clinical applications.
References
- 1. Combretastatin A-4 - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxyphenisatin acetate (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,3-BIS(P-HYDROXYPHENYL)OXINDOLE CAS#: 125-13-3 [m.chemicalbook.com]
- 10. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: Unveiling the Potency of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and Its Analogs in Cancer Cell Lines
A comprehensive analysis of the structure-activity relationship and cytotoxic effects of substituted 3,3-bis(4-hydroxyphenyl)indolin-2-ones reveals key determinants of their potent and selective anticancer activity. This guide synthesizes available data to offer a clear comparison for researchers and drug development professionals.
A pivotal study in the field has established that substitutions on the 6- and 7-positions of the 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold are critical for enhancing cytotoxic potency, particularly against the MDA-MB-468 breast cancer cell line. The parent compound, 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one (Oxyphenisatin), serves as a foundational structure, with its analogs demonstrating significantly increased efficacy.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its key analogs, highlighting their cytotoxic activity in different cancer cell lines.
| Compound | Structure | MDA-MB-468 IC50 (µM) | MDA-MB-231 IC50 (µM) | Selectivity (MDA-MB-231/MDA-MB-468) |
| 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one (Oxyphenisatin) | >10 | >10 | - | |
| 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | 0.015 | >10 | >667 | |
| 6-Chloro-3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (TOP001) | 0.008 | >10 | >1250 | |
| 6-Fluoro-3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | Structure not readily available in public databases. | 0.009 | >10 | >1111 |
| 7-Methoxy-3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | Structure not readily available in public databases. | 0.025 | >10 | >400 |
Mechanism of Action: The Unfolded Protein Response
The potent anticancer activity of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (also known as BHPI) and its analogs is attributed to the hyperactivation of the Unfolded Protein Response (UPR) in estrogen receptor-alpha (ERα)-positive cancer cells. This leads to a cascade of events culminating in cancer cell death.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for UPR Markers
Western blotting is used to detect specific proteins in a sample, such as the markers of the Unfolded Protein Response (e.g., phosphorylated eIF2α, CHOP).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for UPR markers (e.g., anti-phospho-eIF2α, anti-CHOP)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target UPR marker overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of the target protein.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the anticancer efficacy of these indolin-2-one derivatives.
Caption: Workflow for synthesis and anticancer evaluation.
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, a promising anticancer scaffold, and its derivatives. By examining the structure-activity relationships (SAR), this document aims to inform the rational design of more potent and selective therapeutic agents. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays.
Structure-Activity Relationship (SAR) Analysis
The core structure, 3,3-bis(4-hydroxyphenyl)-2-oxindole, has been the subject of synthetic modification to explore its anticancer potential. A study by Kovvuru et al. (2022) synthesized a series of 3,3-bis(hydroxyaryl)oxindoles and evaluated their in vitro cytotoxicity against a panel of six human cancer cell lines: murine breast cancer (4T1), human lung adenocarcinoma (A549), human cervical cancer (HeLa), human promyelocytic leukemia (HL-60), human breast adenocarcinoma (MCF-7), and human prostate cancer (PC-3). The results, summarized in the table below, provide valuable insights into the structure-activity relationships of this class of compounds.
| Compound | R (Isatin Ring) | R' (Phenol Ring) | 4T1 | A549 | HeLa | HL-60 | MCF-7 | PC-3 |
| 3a | H | H | 21.34±1.12 | 29.21±1.09 | 24.53±1.15 | 19.87±1.01 | 25.43±1.18 | 27.65±1.13 |
| 3b | 4-Cl | H | 18.76±1.05 | 24.34±1.11 | 20.11±1.08 | 15.43±1.03 | 22.87±1.14 | 24.56±1.16 |
| 3d | 6-Cl | H | 17.54±1.08 | 22.12±1.13 | 18.76±1.09 | 12.96±0.99 | 20.43±1.11 | 22.11±1.14 |
| 3e | 5-F | H | 20.11±1.10 | 26.78±1.14 | 22.43±1.12 | 17.65±1.05 | 24.12±1.16 | 26.34±1.17 |
| 3f | 5-Br | H | 23.45±1.13 | 30.12±1.16 | 26.78±1.15 | 21.34±1.10 | 28.76±1.20 | 30.12±1.19 |
| 3g | 5-I | H | 25.67±1.15 | 32.43±1.18 | 28.98±1.17 | 23.12±1.12 | 30.11±1.22 | 32.45±1.21 |
| 3i | 7-CF3 | H | 19.87±1.09 | 25.43±1.12 | 21.34±1.10 | 16.54±1.04 | 23.56±1.15 | 25.87±1.16 |
| 3k | H | 2-CH3 | >50 | >50 | >50 | 19.06±4.07 | >50 | >50 |
| 3s | 5-Br | 3-CH3 | >50 | >50 | >50 | 14.04±6.21 | >50 | >50 |
Data extracted from Kovvuru et al., Molecules, 2022.[1]
Key Observations from the SAR Data:
-
Substitution on the Isatin Ring:
-
Electron-withdrawing groups on the isatin ring generally led to increased cytotoxic activity compared to the unsubstituted analog (3a ).
-
Chlorine substitution at the 6-position (3d ) resulted in the most potent analog against several cell lines, particularly HL-60 (IC50 = 12.96 µM).
-
The position of the chloro group appears to be important, with 6-Cl (3d ) being more active than 4-Cl (3b ).
-
A trifluoromethyl group at the 7-position (3i ) also conferred good activity.
-
Halogen substitution at the 5-position showed a trend where activity decreased with increasing atomic size (F > Br > I).
-
-
Substitution on the Phenol Ring:
-
The presence of a methyl group on the phenol ring generally decreased activity against most cell lines, with the exception of the HL-60 cell line where compounds 3k (2-methyl) and 3s (3-methyl on the phenol ring of a 5-bromo-isatin derivative) retained some activity.
-
Signaling Pathway and Experimental Workflow
The parent compound, 3,3-bis(4-hydroxyphenyl)-7-methylindoline-2-one (BHPI), is known to induce cancer cell death through hyperactivation of the unfolded protein response (UPR) in estrogen receptor-positive (ERα+) cells. This is initiated by the upstream activation of Phospholipase C gamma (PLCγ), leading to an increase in inositol trisphosphate (IP3) and a subsequent rise in intracellular calcium levels.
Caption: Proposed signaling pathway of this compound in ERα-positive cancer cells.
The general workflow for the synthesis and biological evaluation of these compounds is outlined below.
Caption: General experimental workflow for SAR studies.
Experimental Protocols
General Synthesis of 3,3-bis(hydroxyaryl)oxindoles
The synthesis of 3,3-bis(hydroxyaryl)oxindole derivatives is typically achieved through a condensation reaction between a substituted isatin and a substituted phenol in the presence of a catalyst.
Example Procedure: A mixture of the appropriate substituted isatin (1.0 eq) and substituted phenol (2.5 eq) is heated in the presence of a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) under solvent-free conditions or in a high-boiling solvent. The reaction mixture is stirred at an elevated temperature for several hours. After completion, the reaction mixture is cooled, and the crude product is purified by column chromatography on silica gel to afford the desired 3,3-bis(hydroxyaryl)oxindole. The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate. This can be used to investigate the effect of the compounds on the expression of proteins involved in cell signaling and apoptosis.
Protocol:
-
Cell Lysis: Cells are treated with the test compounds for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.
References
Unveiling the Target Landscape of an Anticancer Agent: A Comparative Analysis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic candidate is paramount. This guide provides a comparative analysis of the cross-reactivity of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, a promising anticancer compound, with other potential biological targets. This analysis is supported by available experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.
Primary Target and Mechanism of Action
3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, hereafter referred to as BHPI, belongs to a class of 3,3-bis(4-hydroxyphenyl)indolin-2-ones. These compounds have demonstrated potent and selective anticancer activity, particularly against estrogen receptor-alpha (ERα)-positive breast cancer cells. The primary mechanism of action of this compound and its analogs is the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway. This overstimulation of the a-UPR leads to apoptosis in cancer cells that are dependent on ERα signaling for their survival.
Comparative Selectivity Profile
While comprehensive cross-reactivity screening data for this compound against a broad panel of kinases and receptors is not extensively available in the public domain, the existing literature highlights its selectivity for ERα-positive cancer cells over ERα-negative cells. To provide a comparative context, this guide contrasts the known activity of the 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold with established anticancer agents that target related pathways: Tamoxifen and Fulvestrant (ERα modulators/degraders) and Bortezomib (a proteasome inhibitor that also induces ER stress).
| Compound Class/Drug | Primary Target(s) | Known Off-Target Activities/Cross-Reactivity |
| 3,3-bis(4-hydroxyphenyl)indolin-2-ones (e.g., this compound) | ERα-dependent a-UPR hyperactivation | High selectivity for ERα-positive cells. Data on broad kinase or receptor cross-reactivity is limited. |
| Tamoxifen | Estrogen Receptor α (ERα) | Partial agonist activity on endometrial tissue; antagonist in breast tissue.[1][2][3] |
| Fulvestrant | Estrogen Receptor α (ERα) | Pure ERα antagonist and degrader with high selectivity.[4][5] |
| Bortezomib | 26S Proteasome | Inhibition of some serine proteases.[6][7][8][9][10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to assess the compound's activity, the following diagrams are provided.
Figure 1. Signaling pathway of this compound in ERα-positive cancer cells.
Figure 2. General experimental workflow for assessing compound selectivity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Cell Viability (MTT) Assay
This assay determines the metabolic activity of cells as an indicator of viability.
-
Materials: 96-well plates, test compound, appropriate cancer cell lines (ERα-positive and ERα-negative), complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or acidic isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.
-
Materials: ERα protein (recombinant or from cell lysates), radiolabeled estradiol (e.g., [³H]-estradiol), unlabeled estradiol (for standard curve), test compound, assay buffer, and a method to separate bound from free radioligand (e.g., hydroxylapatite or filter-based separation).
-
Procedure:
-
Incubate a fixed concentration of ERα and radiolabeled estradiol with increasing concentrations of the test compound or unlabeled estradiol.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound radioligand from the free radioligand.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Generate a competition curve by plotting the percentage of bound radiolabel against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol).
-
Unfolded Protein Response (UPR) Activation Assay (Western Blot for p-eIF2α)
This assay detects the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the UPR pathway.
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies specific for phosphorylated eIF2α and total eIF2α, HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-eIF2α, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total eIF2α to normalize for protein loading.
-
Quantify the band intensities to determine the relative increase in eIF2α phosphorylation.
-
Conclusion
The 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) and related compounds represent a promising class of anticancer agents with a distinct mechanism of action targeting the a-UPR in ERα-positive cancer cells. While current data strongly suggests a high degree of selectivity for this cancer cell subtype, further comprehensive profiling against a broad range of kinases and other receptors is necessary to fully elucidate its cross-reactivity profile. The experimental protocols provided herein offer a standardized approach for researchers to further investigate the selectivity and mechanism of this and other novel anticancer compounds. This comparative guide serves as a valuable resource for the scientific community, aiding in the rational design and development of next-generation targeted cancer therapies.
References
- 1. Tamoxifen, screening and new oestrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. fulvestrant - My Cancer Genome [mycancergenome.org]
- 5. youtube.com [youtube.com]
- 6. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and delanzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one against known inhibitors.
For Immediate Release
In the landscape of kinase inhibitor discovery, the oxindole scaffold has emerged as a privileged structure, giving rise to several clinically approved drugs. This guide provides a comparative benchmark for the novel compound, 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and oncology. While the specific targets of this novel oxindole are still under investigation, the known activities of structurally similar compounds suggest VEGFR2 as a probable candidate for its mechanism of action.
This document is intended for researchers, scientists, and drug development professionals, offering a foundational comparison to guide future in vitro and in vivo studies.
Quantitative Comparison of VEGFR2 Inhibitors
The following table summarizes the inhibitory activity of several well-characterized, FDA-approved VEGFR2 inhibitors. This data serves as a benchmark for evaluating the potential potency of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
| Inhibitor | Type | VEGFR2 IC50 (nM) | Other Notable Targets |
| Sunitinib | Multi-kinase inhibitor | 80[1][2][3] | PDGFRβ (2 nM), c-Kit[1][3] |
| Sorafenib | Multi-kinase inhibitor | 90[1] | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), Flt-3 (59 nM), c-KIT (68 nM)[1] |
| Axitinib | Selective kinase inhibitor | - | Potent and selective inhibitor of VEGFR-1, -2, and -3[4] |
| Pazopanib | Multi-kinase inhibitor | - | VEGFR, PDGFR, c-Kit[5] |
| Apatinib | Potent kinase inhibitor | 1[1] | Ret (13 nM), c-Kit (429 nM), c-Src (530 nM)[1] |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To ensure reproducible and comparable results, a detailed experimental protocol for a standard in vitro VEGFR2 kinase inhibition assay is provided below.
VEGFR2 Kinase Inhibition Assay Protocol
This protocol is designed to measure the ability of a test compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR2 kinase.
Materials:
-
Recombinant Human VEGFR2 (KDR) kinase domain
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)[6]
-
ATP (Adenosine Triphosphate)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test Compound (3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one)
-
Known Inhibitor (e.g., Sunitinib) as a positive control
-
DMSO (Dimethyl Sulfoxide) as a vehicle control
-
96-well plates
-
Detection Reagent (e.g., Kinase-Glo® Max Luminescence Kinase Assay)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and known inhibitor in 100% DMSO. Create a dilution series of the compounds in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation: Add the diluted test compounds, known inhibitor, and DMSO vehicle control to the wells of a 96-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, ATP, and the substrate.
-
Initiate Reaction: Add the recombinant VEGFR2 kinase to the wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP levels using a luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language.
References
Comparative analysis of the synthesis methods for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of bioactive molecules is a critical endeavor. One such molecule, 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, a derivative of the oxindole scaffold, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Synthesis Methods: A Comparative Overview
The synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is most commonly achieved through the acid-catalyzed condensation of 7-methylisatin with phenol. This electrophilic substitution reaction targets the electron-rich ortho positions of the phenol molecules. Variations in the catalyst, solvent, and reaction conditions can influence the yield and purity of the final product. Below, we compare two prominent methods for this synthesis.
| Parameter | Method 1: Sulfuric Acid Catalysis in Phenol/Phenylacetate | Method 2: Alternative Acid Catalysis (General) |
| Starting Materials | 7-Methylisatin, Phenol, Phenylacetate, Sulfuric Acid | 7-Methylisatin, Phenol, Acid Catalyst (e.g., HCl, Lewis Acid) |
| Reaction Temperature | 60°C to 120°C (stepwise) | Varies (typically elevated) |
| Reaction Time | ~5.5 hours | Varies depending on catalyst and temperature |
| Reported Yield | 52%[1] | Generally moderate to high |
| Purification | Filtration, Washing, Recrystallization (Acetone/Chloroform)[1] | Column chromatography or recrystallization |
| Key Advantages | Well-documented procedure with a specific reported yield.[1] | Potential for milder reaction conditions and higher yields with catalyst optimization. |
| Key Disadvantages | Use of corrosive concentrated sulfuric acid, multi-step temperature profile. | Optimization of reaction conditions may be required. |
Experimental Protocols
Method 1: Synthesis using Sulfuric Acid Catalyst
This method has been reported to yield 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one with a yield of 52%.[1]
Materials:
-
7-Methylisatin (0.177 mol, 28.5 g)
-
Phenol (38.2 g)
-
Phenylacetate (21 g)
-
Concentrated Sulfuric Acid (0.4 g)
-
Acetone
-
Chloroform
-
Water
Procedure:
-
A mixture of pure phenol (38.2 g) and concentrated sulfuric acid (0.4 g) is stirred and heated to 60°C.
-
7-Methylisatin (28.5 g) is added in portions to the reaction mixture.
-
The temperature is then raised to 85°C, and phenylacetate (21 g) is added dropwise over 5 hours.
-
After the addition is complete, the temperature is increased to 120°C for 30 minutes.
-
The reaction mixture is allowed to cool, and the resulting solid is filtered and washed extensively with water to remove phenylacetate.
-
The crude solid is dried, yielding 50 g of product.
-
For purification, the solid is dissolved in acetone and precipitated with chloroform.
-
The mixture is cooled, and the purified product is collected by filtration and dried to yield 30 g of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (52% yield).[1]
Method 2: General Approach with Alternative Acid Catalysts
This generalized method is based on the established synthesis of the parent compound, 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, and can be adapted for the 7-methyl derivative. The choice of acid catalyst can significantly impact the reaction.
Materials:
-
7-Methylisatin
-
Phenol (in excess)
-
Acid Catalyst (e.g., concentrated HCl, a Lewis acid like ZnCl₂, or a solid acid catalyst)
-
Solvent (optional, e.g., glacial acetic acid)
-
Appropriate work-up and purification reagents.
Procedure:
-
7-Methylisatin and a molar excess of phenol are dissolved in a suitable solvent (if necessary).
-
The acid catalyst is added to the reaction mixture.
-
The mixture is heated with stirring for a period determined by the specific catalyst and temperature used. Reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the crude product.
-
The crude product is collected by filtration, washed to remove excess phenol and catalyst, and then purified by recrystallization from a suitable solvent system or by column chromatography.
Synthetic Pathway and Logic
The synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one from 7-methylisatin and phenol is a classic example of an electrophilic aromatic substitution reaction. The following diagram illustrates the logical flow of this synthesis.
Caption: General workflow for the synthesis of the target compound.
Signaling Pathway Analogy in Synthesis
While not a biological signaling pathway, the progression of the chemical synthesis can be visualized in a similar manner, where each step "signals" the next phase of the process, leading to the final product.
Caption: Mechanistic steps in the acid-catalyzed condensation.
References
Review of the literature comparing 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one to other compounds.
This comparison guide delves into the clinical efficacy, receptor binding affinities, effects on gene expression, and safety profiles of Tamoxifen and Raloxifene. Detailed experimental protocols for key comparative assays are provided, along with visualizations of the estrogen receptor signaling pathway to elucidate their mechanisms of action.
Comparative Efficacy and Clinical Outcomes
The "Study of Tamoxifen and Raloxifene" (STAR) trial is a cornerstone of our understanding of the comparative efficacy of these two SERMs in the prevention of breast cancer in postmenopausal women at increased risk.
| Outcome | Tamoxifen (20 mg/day) | Raloxifene (60 mg/day) | Risk Ratio (Raloxifene vs. Tamoxifen) |
| Invasive Breast Cancer | 163 cases (out of 9,726 women) | 167 cases (out of 9,745 women) | 1.02 |
| Non-Invasive Breast Cancer | 57 cases (out of 9,726 women) | 81 cases (out of 9,745 women) | 1.40 |
| Uterine Cancer (Endometrial) | 36 cases (out of 4,732 women with a uterus) | 23 cases (out of 4,712 women with a uterus) | 0.62 |
| Thromboembolic Events (DVT/PE) | 141 events (out of 9,726 women) | 100 events (out of 9,745 women) | 0.70 |
| Cataracts | Fewer reported with Raloxifene | Fewer reported | 0.79 |
Receptor Binding Affinity and In Vitro Potency
The differential effects of Tamoxifen and Raloxifene are rooted in their distinct interactions with the two estrogen receptor subtypes, ERα and ERβ. This interaction can be quantified by their binding affinities.
| Compound | Receptor | Binding Affinity (IC50, nM) |
| 4-hydroxytamoxifen | ERα | 0.98 |
| (active metabolite) | ERβ | 2.46 |
| Raloxifene | ERα | 0.66 |
| ERβ | >1000 (low affinity) |
Mechanism of Action and Signaling Pathways
Tamoxifen and Raloxifene exert their effects by binding to estrogen receptors, leading to conformational changes that recruit different co-regulatory proteins (co-activators or co-repressors) to the receptor-DNA complex. This results in tissue-specific agonist or antagonist effects.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.
a) Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[3H]-Estradiol (radiolabeled ligand)
-
Test compounds (Tamoxifen, Raloxifene)
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
b) Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and estradiol (for standard curve).
-
In assay tubes, combine a fixed amount of rat uterine cytosol (50-100 µg protein), a single concentration of [3H]-Estradiol (0.5-1.0 nM), and varying concentrations of the test compound or unlabeled estradiol.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellet to remove unbound ligand.
-
Measure the radioactivity of the pellet using a scintillation counter.
-
Plot the percentage of [3H]-Estradiol binding against the log concentration of the competitor to determine the IC50 value (the concentration of the test compound that inhibits 50% of [3H]-Estradiol binding).
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of SERMs on the proliferation of estrogen receptor-positive breast cancer cells (e.g., MCF-7).
a) Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal calf serum)
-
Tamoxifen and Raloxifene
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
b) Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of approximately 5 x 10^5 cells/ml and allow them to adhere overnight.
-
Prepare serial dilutions of Tamoxifen and Raloxifene in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 for each compound.
Gene Expression Profiling (Microarray)
This technique is used to compare the global changes in gene expression in breast cancer cells after treatment with Tamoxifen or Raloxifene.
a) Materials:
-
MCF-7 cells
-
Tamoxifen and Raloxifene
-
RNA extraction kit
-
Affymetrix GeneChip™ Human Genome U133A Array (or similar)
-
Reagents for cDNA synthesis, in vitro transcription (IVT) for cRNA, and labeling.
b) Procedure:
-
Culture MCF-7 cells and treat with Tamoxifen, Raloxifene, or a vehicle control for a specified time.
-
Isolate total RNA from the cells and assess its quality and quantity.
-
Synthesize double-stranded cDNA from the total RNA.
-
Perform in vitro transcription (IVT) to generate biotin-labeled complementary RNA (cRNA).
-
Fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to the microarray chip.
-
Wash and stain the microarray chip.
-
Scan the chip to detect the hybridization signals.
-
Analyze the data to identify genes that are differentially expressed between the treatment groups. This involves normalization of the data, statistical analysis to identify significant changes, and pathway analysis to understand the biological implications of the gene expression changes.
Conclusion
Tamoxifen and Raloxifene, while both classified as SERMs, exhibit distinct pharmacological profiles. The STAR trial demonstrated their comparable efficacy in preventing invasive breast cancer, with Raloxifene showing a more favorable safety profile concerning uterine cancer and thromboembolic events.[1] In contrast, Tamoxifen was more effective at reducing the incidence of non-invasive breast cancer.[1] These clinical differences are underpinned by their differential binding to estrogen receptor subtypes and the subsequent modulation of gene expression in various tissues. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of the nuanced activities of SERMs and aiding in the development of novel therapeutics.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (CAS Number: 56632-39-4), a non-halogenated phenolic compound.
Quantitative Data Summary
Due to the specific nature of this compound as a research chemical, publicly available quantitative data regarding permissible disposal limits are not readily found. Disposal regulations are primarily guided by the hazardous characteristics of the waste. The following table summarizes key information for this compound.
| Parameter | Value/Information | Source |
| CAS Number | 56632-39-4 | PubChem[1] |
| Molecular Formula | C₂₁H₁₇NO₃ | PubChem[1] |
| Physical State | Solid | General laboratory chemical information |
| Known Hazards | Based on structurally similar compounds, may cause skin, eye, and respiratory irritation. | General SDS for phenolic compounds[2][3] |
| Disposal Classification | Likely a non-acute hazardous chemical waste. Final determination should be made by the waste generator. | US EPA Guidelines[4][5] |
| Permissible Concentration for Drain Disposal | Not permissible. Hazardous chemicals should not be poured down the drain. | University of Pennsylvania EHRS[6] |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of laboratory chemical waste in the absence of a specific Safety Data Sheet (SDS).
1. Waste Identification and Classification:
-
Based on its chemical structure as a phenolic compound, 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one should be treated as a hazardous chemical waste.
-
It does not contain halogens, which simplifies segregation from halogenated waste streams.
2. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
3. Waste Collection and Segregation:
-
Collect waste in a designated, compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Do not mix this waste with incompatible materials. It should be segregated with other non-halogenated organic solids.
-
Keep liquid and solid waste streams separate.
4. Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one"
-
The CAS number: "56632-39-4"
-
An approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is well-ventilated and away from heat sources or ignition.
6. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Never dispose of this chemical down the drain or in the regular trash.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
Caption: Disposal workflow for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
References
- 1. 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | C21H17NO3 | CID 3860640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
Personal protective equipment for handling 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, the following personal protective equipment is mandatory to minimize exposure and ensure safety.[1][2][3]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure they are disposable and powder-free.[3] |
| Body Protection | Protective clothing | A lab coat or a long-sleeved, seamless gown should be worn.[3] For activities with a higher risk of splashes, a chemical-resistant apron is advised.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles are required to protect against splashes.[3] A face shield may be necessary for operations with a significant splash hazard.[4] |
| Respiratory Protection | Dust respirator or air-purifying respirator | Required when working with the solid form where dust may be generated or when ventilation is inadequate.[5] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[6][7][8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Donning PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Dispensing and Use :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[6][9] If skin irritation occurs, seek medical attention.[6]
-
Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Inhalation : Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[6]
-
Ingestion : Rinse the mouth and call a poison center or doctor if you feel unwell.[6][9]
-
-
Decontamination : Clean all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure.
Disposal Plan
Proper disposal of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : The waste generated from this chemical may be classified as hazardous waste.[10] It is the responsibility of the waste generator to make a final determination.[10]
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
Disposal Method : Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, regional, national, and international regulations.[6][8][9]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.
References
- 1. pogo.ca [pogo.ca]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. epa.gov [epa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. floridadep.gov [floridadep.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
